Product packaging for 3,6-Dichloro-4,5-dimethylpyridazine(Cat. No.:CAS No. 34584-69-5)

3,6-Dichloro-4,5-dimethylpyridazine

Cat. No.: B1321573
CAS No.: 34584-69-5
M. Wt: 177.03 g/mol
InChI Key: RUVVGCRPPJVNMC-UHFFFAOYSA-N
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Description

3,6-Dichloro-4,5-dimethylpyridazine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B1321573 3,6-Dichloro-4,5-dimethylpyridazine CAS No. 34584-69-5

Properties

IUPAC Name

3,6-dichloro-4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVVGCRPPJVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611214
Record name 3,6-Dichloro-4,5-dimethylpyridazine
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34584-69-5
Record name 3,6-Dichloro-4,5-dimethylpyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloro-4,5-dimethylpyridazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,6-dichloro-4,5-dimethylpyridazine. The information is compiled from various sources to aid in its application in research and development, particularly in the field of medicinal chemistry and as a pharmaceutical intermediate.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆Cl₂N₂.[1] It is recognized as a useful building block in organic synthesis, primarily due to the reactivity of its chlorine substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34584-69-5[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Melting Point 109-111 °C or 120-121 °C[1]
Boiling Point 317.1 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Appearance White needle-like crystals[1]

Note: Conflicting data exists for the melting point.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. The following provides a summary of the available information.

Table 2: Spectral Properties of this compound

Spectrum TypeDataSource(s)
¹H NMR (CDCl₃) δ 2.05 (s, 6H, 2 x CH₃)[1]
¹³C NMR Data not available
Mass Spectrometry Data not available
Infrared (IR) Data not available

Solubility

Specific solubility data for this compound in various organic solvents has not been reported in the reviewed literature. General solubility would be expected in chlorinated solvents and some polar aprotic solvents.

Synthesis and Reactivity

This compound is typically synthesized from a dihydroxy precursor. The dichlorinated nature of the pyridazine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Experimental Protocol: Synthesis from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

A general method for the synthesis of this compound involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.[1]

Materials:

  • 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • 28% aqueous ammonium hydroxide

  • Ethanol

  • Activated carbon

  • Silicon dioxide

Procedure:

  • A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is stirred at 160°C.

  • After the reaction, the suspension is made alkaline by the addition of 28% aqueous ammonium hydroxide, leading to the formation of a brown precipitate.

  • The precipitate is filtered and dissolved in hot ethanol to remove any insoluble materials.

  • Activated carbon is added to the ethanol solution, and the mixture is refluxed for 5 minutes.

  • The solution is decolorized by passing it through silicon dioxide.

  • Excess ethanol is removed by distillation under reduced pressure to yield the final product as white needle-like crystals.[1]

Yield: Approximately 69.2%.[1]

Reactivity Profile

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. This reactivity allows for the sequential or simultaneous substitution with various nucleophiles such as amines, alcohols, and thiols, making it a versatile intermediate for creating diverse chemical libraries for drug discovery.

Applications in Drug Development

While specific biological activities for this compound are not well-documented, its role as a pharmaceutical intermediate is noted.[1] Dichloropyridazine scaffolds are present in a variety of biologically active molecules, and this compound serves as a starting material for the synthesis of more complex derivatives that may target a range of biological pathways.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is provided below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup and Purification cluster_product Final Product start 6-hydroxy-4,5-dimethyl- 2H-pyridazin-3-one reaction Stirring at 160°C with POCl₃ and DIPEA start->reaction basification Basification with NH₄OH (aq) reaction->basification filtration1 Filtration of Precipitate basification->filtration1 dissolution Dissolution in Hot Ethanol filtration1->dissolution decolorization Decolorization with Activated Carbon & SiO₂ dissolution->decolorization concentration Concentration under Reduced Pressure decolorization->concentration product 3,6-Dichloro-4,5- dimethylpyridazine concentration->product

Caption: Synthesis workflow for this compound.

References

3,6-Dichloro-4,5-dimethylpyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the fundamental chemical identifiers for 3,6-Dichloro-4,5-dimethylpyridazine, a heterocyclic compound relevant in pharmaceutical and chemical research. The primary focus is on its molecular formula and weight, which are foundational data points for any research or development activities involving this molecule.

Quantitative Data Summary

The essential chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

IdentifierValueCitation
Chemical Name This compound[1][2]
Molecular Formula C₆H₆Cl₂N₂[1][2][3]
Molecular Weight 177.03 g/mol [1][2]
CAS Registry Number 34584-69-5[1][2]

Methodology for Determination

The molecular formula and weight of a chemical compound like this compound are determined through standard, universally accepted chemical principles.

  • Molecular Formula (C₆H₆Cl₂N₂): The formula is established through elemental analysis, which determines the percentage composition of each element (Carbon, Hydrogen, Chlorine, Nitrogen) in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms, and subsequently, the molecular formula is confirmed using mass spectrometry.

  • Molecular Weight (177.03 g/mol ): This value is a calculated theoretical weight based on the molecular formula. It is derived by summing the atomic weights of all constituent atoms (6 Carbon, 6 Hydrogen, 2 Chlorine, and 2 Nitrogen) using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). The monoisotopic mass, which is determined with high precision by mass spectrometry, further confirms the compound's identity and molecular weight.[1]

The concepts of signaling pathways and complex biological workflows are not applicable to the determination of these fundamental physicochemical properties. The diagram below illustrates the logical relationship between the compound's identity and its core attributes.

Compound This compound Formula Molecular Formula C₆H₆Cl₂N₂ Compound->Formula has MW Molecular Weight 177.03 g/mol Compound->MW has

Core properties of this compound.

References

Technical Guide: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine from Dimethylmaleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,6-dichloro-4,5-dimethylpyridazine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with dimethylmaleic anhydride.

Synthetic Pathway Overview

The synthesis proceeds through two primary stages:

  • Step 1: Cyclization/Condensation: Reaction of dimethylmaleic anhydride with hydrazine hydrate to form 4,5-dimethyl-3,6-pyridazinediol (also known as 4,5-dimethylmaleic hydrazide).

  • Step 2: Chlorination: Conversion of the dihydroxy intermediate to the final product, this compound, using a chlorinating agent.

This pathway is analogous to the well-established synthesis of 3,6-dichloropyridazine from maleic anhydride.[1]

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-3,6-pyridazinediol

This procedure is adapted from analogous syntheses of pyridazinediols from their corresponding anhydrides.[2][3]

Reaction:

Materials:

  • Dimethylmaleic Anhydride

  • Hydrazine Hydrate (80% solution or similar)

  • Glacial Acetic Acid or Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethylmaleic anhydride in a suitable solvent such as glacial acetic acid or water.

  • Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3 to 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water or ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or water to yield pure 4,5-dimethyl-3,6-pyridazinediol.

Step 2: Synthesis of this compound

This protocol is based on a reported procedure for this specific conversion and analogous chlorination reactions.[4][5]

Reaction:

Materials:

  • 4,5-Dimethyl-3,6-pyridazinediol (from Step 1)

  • Phosphorus Oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Ethanol

  • Activated Carbon

Procedure:

  • In a reaction vessel suitable for high temperatures and equipped with a reflux condenser and stirrer, create a mixture of 4,5-dimethyl-3,6-pyridazinediol (referred to as 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one), phosphorus oxychloride, and diisopropylethylamine.[4] A typical molar ratio for analogous reactions is 1 equivalent of diol to 3-5 equivalents of POCl₃.[5][6]

  • Heat the stirred mixture to 160°C.[4] Alternatively, for the analogous reaction with maleic hydrazide, heating at a lower temperature (e.g., 80-125°C) for several hours is also effective.[5][6]

  • Maintain the temperature until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction mixture. Cautiously quench the excess phosphorus oxychloride by slowly adding the mixture to ice-water.

  • Neutralize the acidic solution by adding a base, such as 28% aqueous ammonium hydroxide, until the suspension becomes alkaline, leading to the precipitation of a brown solid.[4]

  • Filter the precipitate and dissolve it in hot ethanol.

  • To decolorize the solution, add activated carbon and reflux the mixture for approximately 5 minutes.

  • Filter the hot solution through a pad of silicon dioxide or celite to remove the activated carbon and other insoluble materials.

  • Partially remove the ethanol under reduced pressure. Upon cooling, the product will crystallize.

  • Collect the crystals of this compound by filtration and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the reactants, intermediate, and final product, based on reported values and analogous compounds.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Dimethylmaleic AnhydrideC₆H₆O₃126.1193-96
4,5-Dimethyl-3,6-pyridazinediolC₆H₈N₂O₂140.14>300 (typical for maleic hydrazides)[3]
This compoundC₆H₆Cl₂N₂177.03120-121[4]

Table 2: Summary of Reaction Conditions and Yields (Based on Analogous Syntheses)

Reaction StepKey ReagentsSolventTemperature (°C)Duration (h)Typical Yield (%)
Step 1: Cyclization Hydrazine HydrateAcetic Acid / Water100-1203-885-97[3]
Step 2: Chlorination Phosphorus OxychlorideNone / Chloroform80-1601-570-90[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Dimethylmaleic Anhydride + Hydrazine Hydrate B Mix in Solvent (e.g., Acetic Acid) A->B C Heat to Reflux (100-120°C, 3-6h) B->C D Cool & Precipitate C->D E Filter & Wash D->E F Recrystallize from Ethanol E->F G Intermediate: 4,5-Dimethyl-3,6-pyridazinediol F->G H Intermediate + POCl3 + DIPEA G->H Proceed to Chlorination I Heat Reaction (160°C) H->I J Quench with Ice-Water I->J K Neutralize (aq. NH4OH) & Precipitate J->K L Filter & Dissolve in Hot Ethanol K->L M Decolorize with Activated Carbon L->M N Filter Hot & Crystallize M->N O Final Product: This compound N->O

Caption: Synthetic workflow from dimethylmaleic anhydride to the final product.

References

Spectroscopic Profile of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3,6-Dichloro-4,5-dimethylpyridazine. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Where experimental data is not publicly available, theoretical predictions and expected spectral characteristics are provided. Detailed experimental protocols for each spectroscopic technique are also included to facilitate the replication and verification of results.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and two methyl groups at positions 4 and 5.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Experimental ¹H NMR data has been reported for this compound. Due to the symmetrical nature of the molecule, the two methyl groups are chemically equivalent, resulting in a single proton signal.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.05Singlet6H2 x CH₃

Reference for ¹H NMR data: [1]

¹³C NMR Data

As of the latest available information, experimental ¹³C NMR data for this compound has not been reported in public literature. However, based on the molecular structure, three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent chlorinated carbons of the pyridazine ring, and one for the two equivalent methyl-substituted carbons of the pyridazine ring.

Predicted Chemical Shift (δ) ppmAssignment
~150-160C3, C6 (C-Cl)
~130-140C4, C5 (C-CH₃)
~15-252 x CH₃

Note: The predicted chemical shifts are estimates based on typical values for similar chemical environments and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not currently available in public databases. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950-3000C-H stretch (methyl)Medium
1450-1550C=N stretch (pyridazine ring)Medium-Strong
1350-1450C-H bend (methyl)Medium
1000-1200C-C stretch (ring)Medium
600-800C-Cl stretchStrong

Mass Spectrometry (MS)

While a full experimental electron ionization mass spectrum is not publicly available, predicted collision cross-section data provides information about the molecule's size and shape in the gas phase. This data is obtained through ion mobility-mass spectrometry techniques.

Adductm/zPredicted CCS (Ų)
[M+H]⁺176.99808128.9
[M+Na]⁺198.98002141.3
[M-H]⁻174.98352129.8
[M+NH₄]⁺194.02462148.4
[M+K]⁺214.95396136.8
[M]⁺175.99025132.3
[M]⁻175.99135132.3

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer's autosampler or manual probe. setup Set up experiment: - Lock on solvent signal - Shim for magnetic field homogeneity - Set acquisition parameters (pulse sequence, number of scans) instrument->setup acquire Acquire ¹H and ¹³C spectra. setup->acquire process Process the raw data (FID): - Fourier transform - Phase correction - Baseline correction analyze Analyze the spectrum: - Reference chemical shifts - Integrate peaks (¹H) - Assign signals process->analyze cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy Protocol (Thin Solid Film Method)

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone). apply Apply a drop of the solution to the surface of a KBr or NaCl plate. dissolve->apply evaporate Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate. apply->evaporate background Acquire a background spectrum of the clean, empty sample compartment. sample Place the sample plate in the spectrometer's sample holder. background->sample acquire Acquire the sample spectrum. sample->acquire process The instrument software automatically subtracts the background from the sample spectrum. analyze Analyze the resulting transmittance or absorbance spectrum and identify characteristic peaks. process->analyze cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Workflow for IR spectroscopy using the thin film method.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_data_analysis Data Analysis prepare Prepare a dilute solution of the sample in a volatile solvent or place a small amount of solid on a direct injection probe. introduce Introduce the sample into the high-vacuum source of the mass spectrometer. prepare->introduce vaporize Vaporize the sample using heat. ionize Bombard the gaseous molecules with a high-energy electron beam (~70 eV) to induce ionization and fragmentation. vaporize->ionize analyze Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio in a mass analyzer. ionize->analyze detect Detect the ions to generate the mass spectrum. analyze->detect interpret Analyze the mass spectrum: - Identify the molecular ion peak - Analyze the fragmentation pattern - Compare with spectral libraries cluster_sample_intro cluster_sample_intro cluster_ionization_analysis cluster_ionization_analysis cluster_sample_intro->cluster_ionization_analysis cluster_data_analysis cluster_data_analysis cluster_ionization_analysis->cluster_data_analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

References

Technical Guide on the Solubility and Stability of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters influence formulation design, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability profile of this compound, in line with established scientific and regulatory standards. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed protocols to enable researchers to generate this critical information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₆H₆Cl₂N₂[Generic]
Molecular Weight177.03 g/mol [Generic]
Melting Point120-121 °C[Generic]
Boiling Point317.1 °C at 760 mmHg[Generic]
Density1.3 g/cm³[Generic]

Solubility Determination

The solubility of a compound is a critical parameter that affects its absorption and distribution. The following sections outline the procedures for determining the solubility of this compound in various solvents.

Data Presentation: Solubility Profile

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Isothermal Shake-Flask
Water37Isothermal Shake-Flask
Ethanol25Isothermal Shake-Flask
Methanol25Isothermal Shake-Flask
DMSO25Isothermal Shake-Flask
Acetonitrile25Isothermal Shake-Flask
0.1 M HCl25Isothermal Shake-Flask
pH 7.4 Buffer37Isothermal Shake-Flask
Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, buffers)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Visualization: Solubility Determination Workflow

G Workflow for Isothermal Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate in temperature-controlled shaker A->B C Centrifuge to separate solid B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for solubility determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.

Data Presentation: Stability and Forced Degradation

The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionParametersDurationObservations% DegradationDegradation Products (RT)
Hydrolytic (Acid)0.1 M HCl, 60 °C24, 48, 72 h
Hydrolytic (Base)0.1 M NaOH, 60 °C2, 4, 8 h
Hydrolytic (Neutral)Water, 60 °C72 h
Oxidative3% H₂O₂, RT24 h
PhotolyticICH Q1B conditions-
Thermal (Solid)80 °C7 days
Thermal (Solution)80 °C in Water7 days
Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to establish its intrinsic stability and develop a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Subject aliquots of the stock solution or solid compound to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions:

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

    • Basic: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently.

    • Neutral: Mix the stock solution with purified water and heat at 60 °C.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A parallel sample should be protected from light as a control.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Solution State: Heat a solution of the compound at an elevated temperature.

Visualization: Forced Degradation Study Workflow

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Hydrolytic (Acid, Base, Neutral) F Expose to stress conditions B Oxidative (H2O2) C Photolytic (ICH Q1B) D Thermal (Solid, Solution) E Prepare stock solution of compound E->F G Sample at time points F->G H Neutralize and dilute G->H I Analyze by stability-indicating HPLC H->I J Identify and quantify degradants I->J

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of chlorine atoms on the pyridazine ring suggests susceptibility to nucleophilic substitution, particularly hydrolysis. The methyl groups could be prone to oxidation.

Visualization: Hypothesized Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound MonoHydroxy Monohydroxy-chloro-dimethylpyridazine Parent->MonoHydroxy H2O / OH- CarboxylicAcid Carboxylic acid derivative Parent->CarboxylicAcid [O] N_Oxide N-Oxide derivative Parent->N_Oxide [O] DiHydroxy Dihydroxy-dimethylpyridazine MonoHydroxy->DiHydroxy H2O / OH-

Caption: Hypothesized degradation pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers and drug development professionals can generate the necessary data to support the advancement of this compound in their respective fields. The application of these standardized methods will ensure the quality and reliability of the data, which is essential for regulatory submissions and further development activities.

References

The Evolving Landscape of Pyridazine Scaffolds: A Technical Overview of the Biological Activity of 3,6-Dichloro-4,5-dimethylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic compounds, with pyridazine and its derivatives emerging as a particularly promising scaffold. This technical guide delves into the core biological activities of a specific subclass: 3,6-Dichloro-4,5-dimethylpyridazine derivatives. While direct research on this exact scaffold remains nascent, this paper will synthesize the available data on closely related 3,6-disubstituted pyridazine analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus will be on their significant potential in anticancer and anti-inflammatory applications.

Anticancer Activity: Targeting the Cell Cycle and Beyond

Derivatives of the 3,6-dichloropyridazine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).

A noteworthy study on a series of 3,6-disubstituted pyridazines revealed potent anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231, with IC50 values in the micromolar to sub-micromolar range.[1] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[1] Furthermore, several of these derivatives exhibited significant inhibitory action against CDK2, a key enzyme in cell cycle progression, with IC50 values in the nanomolar range.[1]

Another avenue of anticancer activity for pyridazine derivatives is the inhibition of the c-jun N-terminal kinase-1 (JNK1) pathway. A series of novel 3,6-disubstituted pyridazine derivatives were shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form, leading to a reduction in downstream targets like c-Jun and c-Fos in tumors.[2] One compound, in particular, demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[2]

The general synthetic approach to these bioactive molecules often involves the initial reaction of 3,6-dichloropyridazine with various nucleophiles to introduce diversity at these positions.

Quantitative Data for Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
Compound ClassCancer Cell LineIC50 / GI50 (µM)Target KinaseKinase IC50 (nM)Reference
3,6-Disubstituted PyridazinesT-47D (Breast)0.43 - 35.9CDK220.1 - 151[1]
MDA-MB-231 (Breast)0.99 - 34.59[1]
SKOV-3 (Ovarian)Weak Activity[1]
3,6-Disubstituted PyridazinesNCI-60 Panel (Various)GI50 in µM rangeJNK1Not specified[2]
6-Aryl-4,5-dihydropyridazin-3(2H)-ones60 Human Cancer Cell LinesGI50 < 1 (for some compounds)Not specifiedNot specified[3]
Experimental Protocols:

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity: This assay is a common method for determining cytotoxicity. The protocol, as described in the study on CDK2 inhibitors, involves the following key steps:[1]

  • Cell Plating: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader to determine cell viability.

Kinase Inhibition Assay (e.g., for CDK2): The ability of the compounds to inhibit specific kinases is often assessed using in vitro kinase assays. A typical protocol would involve:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, its substrate (e.g., a specific peptide), and ATP is prepared.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (with ³²P-ATP) or fluorescence-based assays.

Signaling Pathway Visualization:

CDK2_Inhibition_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by pyridazine derivatives, leading to cell cycle arrest.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

The pyridazine scaffold is also a promising backbone for the development of novel anti-inflammatory agents. Research in this area has focused on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocols:

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model for evaluating acute inflammation. The general procedure is as follows:

  • Animal Dosing: Rats are orally administered the test compound or a reference drug (e.g., etoricoxib).

  • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Visualization:

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives, reducing inflammation.

Antimicrobial Potential: An Area for Future Exploration

While the primary focus of research on 3,6-disubstituted pyridazines has been on anticancer and anti-inflammatory activities, the broader class of pyridazine derivatives has shown a wide range of biological effects, including antimicrobial properties. The synthesis of novel thiazolyl-pyridazinediones has yielded compounds with potential activity against antibiotic-resistant bacteria.[4] This suggests that derivatives of this compound could also be explored for their antimicrobial efficacy.

Experimental Protocols:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on its derivatives is currently limited, the significant anticancer and anti-inflammatory activities observed in closely related 3,6-disubstituted pyridazines provide a strong rationale for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of compounds derived from this specific core. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their antimicrobial potential also warrants attention, potentially broadening the therapeutic applicability of this versatile chemical scaffold. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting and evolving area of medicinal chemistry.

References

3,6-Dichloro-4,5-dimethylpyridazine: A Core Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its disubstituted pyridazine core, featuring reactive chlorine atoms, makes it a versatile intermediate for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on its application in the discovery of targeted therapies, particularly in oncology.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its parent compound, 3,6-dichloropyridazine, for comparative purposes.

Table 1: Physicochemical Properties

PropertyThis compound3,6-DichloropyridazineReference
CAS Number 34584-69-5141-30-0[1][2]
Molecular Formula C₆H₆Cl₂N₂C₄H₂Cl₂N₂[1][2]
Molecular Weight 177.03 g/mol 148.98 g/mol [1][2]
Melting Point 109-111 °C68-69 °C[1][2]
Boiling Point 317.1 °C at 760 mmHg (Predicted)Not Available[1]
Appearance White needle-like crystalsWhite to off-white crystalline powder[1][2]

Table 2: Spectroscopic Data

Note: Experimentally determined spectroscopic data for this compound is limited in publicly available literature. The data for analogous compounds is provided for reference.

SpectrumThis compound3,6-Dichloropyridazine3,6-Dichloro-4-methylpyridazineReference
¹H NMR (CDCl₃, δ) 2.05 (s, 6H, 2 x CH₃)7.57 (s, 2H)7.45 (s, 1H), 2.45 (s, 3H)[1][3][4]
¹³C NMR Data not availableData not availableData not available
Mass Spectrum (m/z) Predicted [M+H]⁺: 176.99808[M]⁺: 148, [M+2]⁺: 150, [M+4]⁺: 152[M]⁺: 162, [M+2]⁺: 164, [M+4]⁺: 166[3][5][6]
IR Spectrum (cm⁻¹) Data not available1575, 1405, 1290, 1155, 1070, 980, 850Data not available[7]

Synthesis and Experimental Protocols

The primary route to this compound involves the chlorination of a corresponding pyridazinone precursor.

Protocol 1: Synthesis of this compound

This protocol is based on the general method for chlorination of pyridazinones.

Reaction Scheme:

Materials:

  • 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • 28% aqueous ammonium hydroxide

  • Ethanol

  • Activated carbon

  • Silicon dioxide

Procedure:

  • A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (1.0 eq), phosphorus oxychloride (excess, as reagent and solvent), and diisopropylethylamine is heated with stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a 28% aqueous ammonium hydroxide solution to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is dissolved in hot ethanol, and a small amount of activated carbon is added.

  • The mixture is refluxed for a short period and then filtered through a pad of silicon dioxide to decolorize.

  • The ethanol is partially removed under reduced pressure, and the solution is cooled to induce crystallization.

  • The resulting white, needle-like crystals of this compound are collected by filtration and dried.

Reactivity and Application in Pharmaceutical Synthesis

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a pharmaceutical intermediate.

Application in the Synthesis of CDK2 Inhibitors

Derivatives of 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Dysregulation of CDK2 activity is implicated in the proliferation of cancer cells.

Signaling Pathway of CDK2 in Cell Cycle Progression

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation. Inhibition of CDK2 by pyridazine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Signaling_Pathway cluster_Rb_E2F CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyridazine_Inhibitor 3,6-Disubstituted Pyridazine Derivative Pyridazine_Inhibitor->CyclinE_CDK2 inhibits Experimental_Workflow start Start: this compound reaction1 Nucleophilic Aromatic Substitution (e.g., with an amine R¹-NH₂) start->reaction1 intermediate1 Intermediate: 3-Chloro-6-(R¹-amino)-4,5-dimethylpyridazine reaction1->intermediate1 reaction2 Second Nucleophilic Substitution (e.g., with an alcohol R²-OH) intermediate1->reaction2 product Final Product: 3-(R²-oxy)-6-(R¹-amino)-4,5-dimethylpyridazine reaction2->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis bioassay Biological Evaluation (e.g., CDK2 Inhibition Assay) analysis->bioassay

References

The Pyridazine Core: A Privileged Scaffold in Drug Discovery and Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Dichloropyridazines

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets. Among the various pyridazine derivatives, substituted dichloropyridazines have carved a significant niche, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds. This technical guide delves into the discovery, historical development, and synthetic evolution of substituted dichloropyridazines, offering a comprehensive resource for researchers engaged in drug discovery and development.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse

The journey of pyridazine chemistry began in the late 19th century, but it was the mid-20th century that witnessed the burgeoning interest in its halogenated derivatives, particularly 3,6-dichloropyridazine. Initially explored for its fundamental chemical reactivity, the discovery of its susceptibility to nucleophilic substitution reactions opened the floodgates for the creation of a vast library of substituted pyridazines.[1][2] Early investigations laid the groundwork for understanding the regioselectivity of these reactions, a critical aspect for the rational design of new molecules.

The latter half of the 20th century and the dawn of the 21st century marked a paradigm shift in the application of dichloropyridazines. The focus pivoted towards their potential as therapeutic agents. This era witnessed the synthesis and evaluation of numerous dichloropyridazine derivatives for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The realization that the pyridazine core could be tailored to target specific enzymes and receptors propelled its status in drug discovery programs.

The Synthetic Cornerstone: Preparation of Dichloropyridazines

The primary precursor for the vast majority of substituted pyridazines is 3,6-dichloropyridazine. Its synthesis is a well-established process, typically commencing from maleic anhydride.

Synthesis of 3,6-Dichloropyridazine

A common and efficient method for the preparation of 3,6-dichloropyridazine involves a two-step process:

  • Formation of 3,6-Pyridazinedione (Maleic Hydrazide): Maleic anhydride is reacted with hydrazine hydrate to yield 3,6-pyridazinedione.

  • Chlorination: The resulting 3,6-pyridazinedione is then chlorinated using a variety of reagents, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford 3,6-dichloropyridazine.[5][6][7]

The Gateway to Diversity: Nucleophilic Substitution Reactions

The true synthetic utility of 3,6-dichloropyridazine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and selective substitution. This provides a powerful tool for introducing a wide range of functional groups and building molecular complexity.

Key Nucleophilic Substitution Reactions
  • Amination: Reaction with various primary and secondary amines is a cornerstone for introducing nitrogen-containing substituents. This has been extensively utilized in the development of kinase inhibitors.

  • Alkoxylation and Aryloxylation: Alcohols and phenols react with 3,6-dichloropyridazine in the presence of a base to form the corresponding ethers.

  • Thiolation: Thiols can be introduced to the pyridazine ring to generate thioethers.

  • Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have enabled the introduction of alkyl, aryl, and alkynyl groups, significantly expanding the chemical space of accessible derivatives.

Applications in Drug Discovery: Targeting Key Biological Pathways

The versatility of the substituted dichloropyridazine scaffold is evident in the diverse range of biological targets it has been shown to modulate. This has led to the development of numerous potent and selective inhibitors for various diseases, particularly cancer.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors have been developed that feature a substituted pyridazine or a related pyridopyridazinone core.[8][9][10][11][12] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme and preventing the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells.

Below is a simplified representation of the PARP-1 signaling pathway and the role of pyridazine-based inhibitors.

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-1 Activation & DNA Repair cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PAR_Polymer->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Pyridazine_Inhibitor Substituted Dichloropyridazine (e.g., PARP Inhibitor) Pyridazine_Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition by Substituted Dichloropyridazines.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Substituted dichloropyridazines have been investigated as potent and selective inhibitors of CDKs, particularly CDK2.[13][14] By blocking the activity of these kinases, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyridazine derivatives.

CDK_Inhibition cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation cluster_2 Therapeutic Intervention G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase Cell Division Cyclin_E_A Cyclin E/A Active_Complex Active Cyclin/CDK2 Complex Cyclin_E_A->Active_Complex CDK2 CDK2 CDK2->Active_Complex Active_Complex->S_Phase promotes G1/S transition Pyridazine_Inhibitor Substituted Dichloropyridazine (e.g., CDK2 Inhibitor) Pyridazine_Inhibitor->CDK2 inhibits

Caption: CDK2 Inhibition by Substituted Dichloropyridazines.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of selected substituted dichloropyridazine derivatives against various biological targets. This data highlights the potency and selectivity that can be achieved through modification of the pyridazine core.

Compound IDTargetAssayIC₅₀/Kᵢ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
20w PARP-1Enzyme Assay (Kᵢ)<1C410.001[8]
8c PARP-1Enzyme Assay-B16 Xenograft-[8]
20u PARP-1Enzyme Assay-B16 Xenograft-[8]
S2 PARP-1Enzyme Assay (IC₅₀)4.06 ± 0.18MCF-72.65 ± 0.05[9]
S7 PARP-1Enzyme Assay (IC₅₀)3.61 ± 0.15HCT116-[9]
11l CDK2Enzyme Assay (IC₅₀)55.6T-47D-[13]
11m CDK2Enzyme Assay (IC₅₀)20.1T-47D0.43 ± 0.01[13][14]
11m CDK2Enzyme Assay (IC₅₀)20.1MDA-MB-2310.99 ± 0.03[13][14]
8a PARP-1Enzyme Assay (IC₅₀)36--[11]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides a generalized yet detailed methodology for the synthesis of a 3,6-disubstituted pyridazine derivative, a common workflow in many research endeavors.

General Procedure for the Synthesis of a 3-Amino-6-aryl-pyridazine Derivative

The following diagram outlines a typical experimental workflow for the synthesis of a disubstituted pyridazine, starting from 3,6-dichloropyridazine.

Experimental_Workflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: Nucleophilic Aromatic Substitution - Reactant: Amine (R¹-NH₂) - Conditions: Solvent (e.g., EtOH), Base (e.g., K₂CO₃), Heat Start->Step1 Intermediate Intermediate: 3-Amino-6-chloropyridazine Step1->Intermediate Step2 Step 2: Suzuki Cross-Coupling - Reactant: Arylboronic acid (R²-B(OH)₂) - Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄) - Base: (e.g., Na₂CO₃) - Solvent: (e.g., Toluene/EtOH/H₂O) Intermediate->Step2 Purification Purification - Column Chromatography - Recrystallization Step2->Purification Characterization Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Purification->Characterization Final_Product Final Product: 3-Amino-6-aryl-pyridazine Characterization->Final_Product

Caption: General Experimental Workflow for Disubstituted Pyridazines.

Detailed Protocol:

  • Step 1: Synthesis of 3-Amino-6-chloropyridazine Intermediate.

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of the Final 3-Amino-6-aryl-pyridazine.

    • In a reaction vessel, combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a mixture of solvents, for example, toluene, ethanol, and water.

    • Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain the pure 3-amino-6-aryl-pyridazine.

Conclusion and Future Directions

The journey of substituted dichloropyridazines from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry in addressing complex biological problems. The ability to readily modify the dichloropyridazine core has provided medicinal chemists with a powerful platform to design and synthesize novel therapeutic agents with high potency and selectivity. The continued exploration of new substitution reactions and the application of modern drug design principles, such as structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of new and improved dichloropyridazine-based drugs in the future. The versatility of this scaffold ensures its enduring legacy in the ongoing quest for innovative medicines to combat a wide range of human diseases.

References

The Agrochemical Potential of 3,6-Dichloro-4,5-dimethylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a significant pharmacophore in the development of various agrochemicals. Its unique electronic properties and synthetic versatility make it a valuable scaffold for creating novel herbicides, fungicides, and insecticides. Within this chemical class, 3,6-Dichloro-4,5-dimethylpyridazine stands out as a key intermediate, offering multiple reaction sites for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in the agrochemical sector, detailing its synthesis, derivatization, and the biological activity of its subsequent products.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in its utilization for agrochemical development. One documented method involves the reaction of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with phosphorus oxychloride and diisopropylethylamine.

A mixture of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (18 mmol), phosphorus oxychloride (8 ml), and diisopropylethylamine (4 ml) is heated to 160°C. Following the reaction, the mixture is made alkaline with a 28% aqueous ammonium hydroxide solution, leading to the precipitation of a brown solid. This precipitate is then filtered and dissolved in hot ethanol to remove insoluble materials. The solution is subsequently treated with active carbon, refluxed, and passed through silicon dioxide for decolorization. Finally, the excess ethanol is removed under reduced pressure to yield this compound as a white, needle-like crystalline solid.[1]

Agrochemical Applications: A Gateway to Herbicides and Fungicides

Patents reveal that this compound is a valuable intermediate in the production of both fungicidal and herbicidal compounds. The chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that impart biological activity.

Herbicidal Derivatives

Substituted pyridazines, including those derived from this compound, are precursors to potent herbicidal compounds such as pyridazinyloxyarylureas, pyridazinylureas, and pyridazinylimidazolidinones. These classes of herbicides are known for their effectiveness in controlling unwanted vegetation in various crops.

While specific herbicidal activity data for derivatives of this compound is not extensively available in public literature, the broader class of pyridazine-based herbicides has been well-studied. For instance, various pyridazine derivatives have shown significant pre-emergence herbicidal activity. The general mode of action for many pyridazine herbicides involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of this enzyme leads to the accumulation of phytoene and a lack of protective carotenoids, causing photooxidative damage and bleaching of the plant tissues.

dot

Caption: Inhibition of Phytoene Desaturase (PDS) by Pyridazine Herbicides.

Fungicidal Derivatives

Similarly, this compound serves as a building block for fungicidal compounds. The derivatization typically involves the substitution of one of the chlorine atoms with a moiety that confers antifungal properties. While specific data for 4,5-dimethyl-substituted pyridazine fungicides is limited, related pyridazine derivatives have demonstrated efficacy against various plant pathogens.

Experimental Protocols

The development of new agrochemicals from this compound requires robust experimental protocols for both synthesis and biological evaluation.

Synthesis of a Derivative: tert-Butyl 1-(6-chloro-4,5-dimethylpyridazin-3-yl)piperidin-4-yl(methyl)carbamate

This protocol details a nucleophilic aromatic substitution reaction, a common method for derivatizing the core compound.

Materials:

  • This compound

  • tert-butyl methyl(piperidin-4-yl)carbamate

  • Potassium carbonate (K₂CO₃), powdered

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • A mixture of this compound (62.1 mmol), tert-butyl methyl(piperidin-4-yl)carbamate (109 mmol), and powdered K₂CO₃ (124 mmol) is prepared in DMSO (310 mL).

  • The reaction mixture is heated at 120°C for 48 hours.

  • After cooling, the mixture is diluted with water, and the resulting solid is collected by filtration.

  • The solid is washed with water and dried under a vacuum at 45°C.

  • The dried solid is dissolved in dichloromethane and passed through a pad of silica gel, eluting with dichloromethane.

  • The organic layer is concentrated under reduced pressure to yield the final product.[3]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 3,6-Dichloro-4,5- dimethylpyridazine D Heat at 120°C for 48h A->D B tert-butyl methyl (piperidin-4-yl)carbamate B->D C K₂CO₃ in DMSO C->D E Cool & Dilute with H₂O D->E Reaction Completion F Filter & Wash Solid E->F G Dry under Vacuum F->G H Dissolve in CH₂Cl₂ & Silica Gel Chromatography G->H I Final Product: tert-butyl 1-(6-chloro-4,5- dimethylpyridazin-3-yl) piperidin-4-yl(methyl)carbamate H->I Purified Product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and hypotensive properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the functionalization of the pyridazine core. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3,6-dichloro-4,5-dimethylpyridazine with various arylboronic acids, a key step in the synthesis of novel drug candidates.

The palladium-catalyzed Suzuki coupling of this compound allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 6-positions. The reactivity of the two chlorine atoms can be influenced by the reaction conditions, offering pathways for either mono- or diarylation of the pyridazine ring. The resulting 3,6-diaryl-4,5-dimethylpyridazines are valuable intermediates for the development of new therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Protocols

This section provides a general protocol for the mono- and diarylation of this compound via the Suzuki coupling reaction. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Mono-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to establish an inert atmosphere.

  • Add DME (8 mL) and ethanol (2 mL) via syringe, followed by the 2 M aqueous solution of Na₂CO₃ (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloro-4,5-dimethylpyridazine.

Protocol 2: Di-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-3 from Protocol 1, using 2.2 equivalents of the arylboronic acid.

  • Increase the catalyst loading to 5-10 mol% may be beneficial for the second coupling.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS. Longer reaction times (48-72 hours) may be required.

  • Follow the work-up and purification procedure as described in Protocol 1 (steps 6-9) to isolate the 3,6-diaryl-4,5-dimethylpyridazine.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various arylboronic acids.[1] While the starting material is different (bromo vs. chloro and different substituents), these data provide a useful reference for expected yields and the influence of the boronic acid's electronic properties. Dichloropyridazines are generally less reactive than their dibromo counterparts, so reaction times may need to be extended or more active catalytic systems employed.

EntryArylboronic AcidProductYield (%)
15-Formylthiophen-2-ylboronic acid5-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde28
25-Nitothiophen-2-ylboronic acid3-(5'-Nitothiophen-2'-yl)-6-(thiophen-2"-yl)pyridazine14
34-Formylphenylboronic acid4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde15
44-Nitrophenylboronic acid3-(4'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine22
53-Nitrophenylboronic acid3-(3'-Nitrophenyl)-6-(thiophen-2"-yl)pyridazine25

Applications in Drug Development

Substituted pyridazine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The 3,6-diaryl-4,5-dimethylpyridazine scaffold, accessible through the Suzuki coupling reaction, serves as a versatile template for the development of novel therapeutic agents.

  • Analgesic and Anti-inflammatory Activity: Several series of diaryl pyridazines have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant antinociceptive effects in preclinical models.[1]

  • Hypotensive and Platelet Aggregation Inhibiting Activities: Certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent hypotensive and platelet aggregation inhibiting actions. This highlights the potential of the pyridazine core in cardiovascular drug discovery.

  • Other Therapeutic Areas: The pyridazine nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide range of biological targets. The ability to easily diversify the substituents at the 3- and 6-positions via Suzuki coupling allows for the rapid generation of compound libraries for screening against various diseases.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Solvents (e.g., DME/Ethanol/H2O) inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Cl pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination substrate Ar-Cl boronic_acid Ar'-B(OH)2 product Ar-Ar' base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,6-Dichloro-4,5-dimethylpyridazine is a versatile heterocyclic scaffold for the synthesis of a wide array of substituted pyridazine derivatives. The electron-deficient nature of the pyridazine ring, accentuated by two chlorine atoms, makes positions 3 and 6 highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, leading to compounds with significant potential in medicinal chemistry and materials science. Notably, 3,6-disubstituted pyridazine derivatives have been identified as potent anticancer agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2).[1][2][3]

These application notes provide detailed protocols for the substitution of chlorine atoms on the this compound core using common nitrogen and sulfur nucleophiles. While the protocols are based on established methods for the closely related 3,6-dichloropyridazine, they serve as a robust starting point for developing novel derivatives of the 4,5-dimethyl analogue.

General Mechanism of SNAr on Dichloropyridazines

The SNAr reaction on 3,6-dichloropyridazine typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6) bearing a chlorine atom, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. In the subsequent step, the aromaticity is restored by the elimination of a chloride ion. The reaction is generally regioselective, allowing for mono-substitution under controlled conditions or di-substitution, often with a stronger nucleophile or more forcing conditions.

Caption: General mechanism for nucleophilic aromatic substitution.

Application Note 1: Synthesis with Nitrogen Nucleophiles

Nitrogen-substituted pyridazines are key building blocks for pharmaceuticals. Reactions with ammonia, primary/secondary amines, and hydrazines can be performed to yield the corresponding amino- and hydrazino-pyridazines. Mono-substitution is often achieved under controlled temperature and stoichiometry.[4][5][6]

Table 1: Representative Reaction Conditions for Amination of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)

NucleophileSolventTemperature (°C)Time (h)Approx. Yield (%)Reference
Aqueous AmmoniaDichloromethane1009>90% (mono)[4][5]
Aqueous AmmoniaWater105590% (mono)[5]
Hydrazine HydrateEthanolReflux7N/A[7]
p-ToluenesulfonylhydrazineEthanolReflux7N/A[7]
PyrrolidineN,N-Dimethylformamide10024N/A[8]
Protocol 1: Mono-amination with Aqueous Ammonia

This protocol describes the synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine.

Materials:

  • This compound

  • Aqueous ammonia (28-30% NH₃ content)

  • Dichloromethane (DCM) or Water

  • Round-bottom flask suitable for pressure (if heating above solvent boiling point)

  • Magnetic stirrer and heat source

  • Silica gel for column chromatography

  • Ethyl acetate, Hexane

Procedure:

  • Reaction Setup: In a pressure-rated flask, combine this compound (1.0 eq), aqueous ammonia (3.0-4.0 eq), and a suitable solvent (e.g., DCM or water, approx. 10 mL per gram of starting material).[4][5]

  • Reaction: Seal the flask tightly and heat the mixture to 100-110°C with vigorous stirring for 5-9 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DCM was used, remove the solvent by rotary evaporation. If water was used, the product may precipitate upon cooling and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure 3-amino-6-chloro-4,5-dimethylpyridazine.[5]

Application Note 2: Synthesis with Sulfur Nucleophiles

Thiolated pyridazines are valuable intermediates in organic synthesis and have applications in materials science. Reactions with thiols, typically in the presence of a base, provide access to these compounds.

Table 2: Representative Reaction Conditions for Thiolation of 3,6-Dichloropyridazine (Note: These conditions for the parent 3,6-dichloropyridazine are a starting point for the 4,5-dimethyl derivative.)

NucleophileBaseSolventTemperatureApprox. Yield (%)Reference
ThiophenolK₂CO₃DMF90°CGood to Excellent[9]
ThiosemicarbazideN/AEthanolRefluxN/A[7]
Protocol 2: S-Arylation with Thiophenol

This protocol describes the synthesis of 3-chloro-4,5-dimethyl-6-(phenylthio)pyridazine.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add thiophenol (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 80-90°C and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the desired product.

Visualization of Experimental Workflow

A generalized workflow for the synthesis and purification of substituted pyridazines is outlined below.

Experimental_Workflow General Synthetic Workflow A 1. Reaction Setup (Flask, Stirrer, Inert Atm.) B 2. Reagent Addition (Dichloropyridazine, Solvent, Nucleophile, Base if needed) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC / GC-MS) C->D D->C Incomplete E 5. Work-up (Quenching, Extraction, Washing) D->E Complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G H Pure Product G->H

Caption: A typical workflow for SNAr reactions on pyridazines.

Application in Drug Development: Targeting CDK2 in Cancer

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11] CDK2, in particular, plays a pivotal role in the G1/S phase transition.[12][13] A number of 3,6-disubstituted pyridazine derivatives have been synthesized and identified as potent inhibitors of CDK2, demonstrating significant anti-proliferative activity against cancer cell lines.[1][2] The pyridazine core acts as a scaffold to position substituents that can form key interactions within the ATP-binding pocket of the kinase, thereby inhibiting its function and halting cell cycle progression.

CDK2_Pathway Simplified CDK2 Signaling in Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Signal Signaling Cascade (e.g., Ras/MAPK) Receptor->Signal CyclinE Cyclin E Synthesis Signal->CyclinE CDK2_CyclinE Active CDK2/ Cyclin E Complex CyclinE->CDK2_CyclinE Rb Rb Phosphorylation CDK2_CyclinE->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) Rb->S_Phase Promotes Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the CDK2 pathway by pyridazine derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,6-dichloro-4,5-dimethylpyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination opens avenues for the synthesis of novel compounds with diverse biological activities and material properties.

The protocols outlined herein are based on established methodologies for structurally similar dihalopyridazines and other dihaloheteroarenes. While specific quantitative data for this compound is limited in the available literature, the provided data for analogous substrates serves as a valuable guide for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of Dichloropyridazines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For substrates like this compound, the two chlorine atoms offer opportunities for mono- or di-functionalization. The reactivity of the two chlorine atoms is expected to be similar, making selective mono-functionalization challenging without careful control of reaction conditions. Key factors influencing the selectivity and efficiency of these reactions include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

General Reaction Scheme:

Caption: General scheme of palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

Application Notes:
  • Catalyst and Ligand Selection: The choice of ligand is crucial for achieving high yields and, in the case of mono-arylation, selectivity. For dichloropyridazines, electron-deficient bidentate ligands often favor coupling at one position, while electron-rich monodentate ligands may favor the other.[2][4] Common catalyst systems include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, and PdCl₂(dppf).

  • Base and Solvent: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of solvent often involves a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.

Experimental Protocol: Mono-arylation of a Dichloropyridazine Derivative (Representative)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other dichloropyridazines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles (Representative)

Disclaimer: The following data is for the Suzuki-Miyaura coupling of structurally similar dihalo-N-heterocycles, as specific data for this compound was not available in the literature reviewed. These values should be used as a reference for optimization.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (2)dppf (4)K₃PO₄Toluene/H₂O1001285 (C3-arylation)[2]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (2)QPhos (4)K₃PO₄Toluene/H₂O1001278 (C5-arylation)[2]
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd/IPr-K₃PO₄Dioxane/H₂ORT1885 (C4-arylation)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O1000.2581

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] This reaction is a reliable method for the synthesis of substituted alkynes.

Application Notes:
  • Catalyst System: The standard catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a phosphine ligand, and a copper(I) salt, typically CuI.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The reaction is usually carried out in a polar aprotic solvent like DMF, THF, or acetonitrile.

  • Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a more electron-rich ligand and a stronger base.

Experimental Protocol: Sonogashira Coupling of a Dichloropyridazine Derivative (Representative)

This protocol is based on general procedures for the Sonogashira coupling of halo-N-heterocycles.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent to the flask.

  • Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Dihalo-N-Heterocycles (Representative)

Disclaimer: The following data is for the Sonogashira coupling of structurally similar dihalo-N-heterocycles.

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF651685 (mono-alkynylation)[6]
3-Bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEATHFRT288[5]
2,8-Diiodo-6-chloropurinePhenylacetylenePd(PPh₃)₄ (10)CuI (20)Et₃NDMF80392 (C2-alkynylation)[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[8][9] This reaction is highly versatile and allows for the synthesis of a wide range of arylamines under relatively mild conditions.

Application Notes:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for challenging substrates like electron-deficient aryl chlorides.[10] Palladium pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of a Dichloropyridazine Derivative (Representative)

This protocol is adapted from procedures for the amination of other dichloro-N-heterocycles.[10]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Dihalo-N-Heterocycles (Representative)

Disclaimer: The following data is for the Buchwald-Hartwig amination of structurally similar dihalo-N-heterocycles.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,6-Dichloro-2,4-difluoroanilineMorpholinePd(OAc)₂ (2)XPhos (3)NaOtBuToluene1101692[10]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)NaOtBuToluene150 (MW)0.1785[11]
3-Chloro-N-phenyl-pyridin-2-amineAnilinePd(OAc)₂ (2.5)PPh₃ (7.5)DBUDMF1001682[12]

Visualized Workflows and Signaling Pathways

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G A Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Cu-X Cu-X Transmetalation->Cu-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Alkyne_Coordination Alkyne Coordination and Deprotonation Cu-X->Alkyne_Coordination Terminal Alkyne, Base Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination and Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Synthesis of Novel Heterocyclic Compounds from 3,6-Dichloro-4,5-dimethylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,6-dichloro-4,5-dimethylpyridazine as a versatile starting material. The electron-deficient nature of the pyridazine ring, activated by two chlorine atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a key building block for the synthesis of various substituted pyridazine derivatives. The chlorine atoms at the 3- and 6-positions are susceptible to displacement by a range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the generation of libraries of compounds with diverse functionalities. Many nitrogen- and oxygen-containing heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including insecticidal, antifungal, herbicidal, and antitumor properties.[1] The synthesis of novel derivatives from this compound is a promising strategy for the discovery of new therapeutic agents and functional materials.[2][3]

Reaction Pathways

The primary route for the derivatization of this compound involves sequential nucleophilic aromatic substitution. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to achieve either mono- or di-substitution of the chlorine atoms.

reaction_pathway start This compound mono_sub Monosubstituted Product start->mono_sub Nucleophile 1 (1 equiv) di_sub Disubstituted Product mono_sub->di_sub Nucleophile 2 (≥1 equiv)

Caption: General reaction pathway for the sequential nucleophilic substitution of this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of novel heterocyclic compounds from this compound. Researchers should optimize these conditions for their specific nucleophiles and desired products.

Protocol 1: Monosubstitution with an Amine Nucleophile

This protocol describes the reaction of this compound with one equivalent of an amine to yield a monoamino-substituted product.

Workflow:

workflow_mono_amine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., THF, DMF) B Add amine (1.0-1.2 equiv.) A->B C Add base (e.g., K2CO3, Et3N) (1.5-2.0 equiv.) B->C D Heat reaction mixture (e.g., 60-100 °C) C->D E Monitor by TLC D->E F Cool to RT and quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the monosubstitution of this compound with an amine.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add a suitable base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the reaction mixture.

  • Heat the mixture to a temperature between 60-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Disubstitution with a Thiol Nucleophile

This protocol details the reaction of this compound with an excess of a thiol in the presence of a base to form a dithioether-substituted pyridazine.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (2.2-2.5 equivalents) and a suitable anhydrous solvent (e.g., dimethylformamide).

  • Add a base, such as sodium hydride or potassium carbonate (2.5-3.0 equivalents), portion-wise to the stirred solution at 0 °C to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized derivatives. Actual results will vary depending on the specific nucleophiles and reaction conditions used.

Table 1: Synthesis of Mono-substituted Pyridazine Derivatives

EntryNucleophileProduct StructureYield (%)M.p. (°C)
1Aniline6-chloro-4,5-dimethyl-3-(phenylamino)pyridazine78155-157
2Morpholine4-(6-chloro-4,5-dimethylpyridazin-3-yl)morpholine85130-132
3Thiophenol6-chloro-4,5-dimethyl-3-(phenylthio)pyridazine82118-120
4Sodium methoxide6-chloro-3-methoxy-4,5-dimethylpyridazine9095-97

Table 2: Synthesis of Di-substituted Pyridazine Derivatives

EntryNucleophileProduct StructureYield (%)M.p. (°C)
5AnilineN3,N6-diphenyl-4,5-dimethylpyridazine-3,6-diamine65210-212
6Morpholine4,4'-(4,5-dimethylpyridazine-3,6-diyl)dimorpholine75188-190
7Thiophenol3,6-bis(phenylthio)-4,5-dimethylpyridazine72160-162
8Sodium methoxide3,6-dimethoxy-4,5-dimethylpyridazine88110-112

Signaling Pathway Visualization

The synthesized compounds can be screened for their biological activity, for instance, as inhibitors of a specific signaling pathway. The diagram below illustrates a hypothetical kinase signaling pathway that could be a target for these novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF NovelCompound Novel Pyridazine Derivative NovelCompound->Kinase2 Inhibition Gene Gene Expression TF->Gene

Caption: A hypothetical kinase signaling pathway targeted by a novel pyridazine derivative.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and characterization of novel heterocyclic compounds derived from this compound. The versatility of nucleophilic aromatic substitution on this scaffold offers significant opportunities for the development of new molecules with potential applications in various fields of research and development. It is recommended that the reaction conditions for each new nucleophile be carefully optimized to achieve the desired product with the highest possible yield and purity.

References

Application Notes and Protocols for the Amination of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the amination of 3,6-dichloro-4,5-dimethylpyridazine, a key transformation in the synthesis of various biologically active molecules. The protocol focuses on a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.

Introduction

Pyridazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of an amino group to the pyridazine ring can significantly modulate the biological activity of these molecules. The target compound, 3-amino-6-chloro-4,5-dimethylpyridazine, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Buchwald-Hartwig amination offers a reliable and efficient method for the synthesis of such amino-heterocycles, often providing superior yields and milder reaction conditions compared to traditional nucleophilic aromatic substitution methods.

Reaction Scheme

The selective mono-amination of this compound can be achieved using an ammonia surrogate, such as benzophenone imine, followed by acidic hydrolysis of the resulting imine to yield the primary amine.

Scheme 1: Proposed synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine via Buchwald-Hartwig amination.

Experimental Protocol

This protocol describes a general procedure for the mono-amination of this compound. Optimization of reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary to achieve the best results for specific applications.

Materials and Equipment:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Benzophenone imine

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (0.02 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Add this compound (1.0 eq) to the flask.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyridazine.

    • Add benzophenone imine (1.2 eq) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Add 1 M HCl solution and stir vigorously for 1 hour to hydrolyze the intermediate imine.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-amino-6-chloro-4,5-dimethylpyridazine.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of related dichloropyridazines, which can be used as a starting point for the optimization of the amination of this compound.

ParameterConditionNotes
Starting Material This compound-
Aminating Agent Benzophenone imine (Ammonia surrogate)Use of an ammonia surrogate can improve reaction outcomes.[1][2]
Catalyst Palladium(II) acetate (Pd(OAc)₂)A common palladium precursor for in situ generation of the active Pd(0) catalyst.
Ligand XantphosA bulky electron-rich phosphine ligand often effective in Buchwald-Hartwig aminations.
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base commonly used in this reaction.
Solvent Anhydrous TolueneA common solvent for Buchwald-Hartwig reactions; other aprotic solvents like dioxane can also be used.
Temperature 100-110 °CThe reaction generally requires heating to proceed at a reasonable rate.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask under Inert Gas add_reagents Add Pd(OAc)2, Xantphos, NaOt-Bu, and this compound start->add_reagents add_solvent_amine Add Anhydrous Toluene and Benzophenone Imine add_reagents->add_solvent_amine heat_stir Heat to 100-110 °C with Stirring add_solvent_amine->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool hydrolyze Hydrolyze with 1 M HCl cool->hydrolyze neutralize Neutralize with NaHCO3 hydrolyze->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure 3-amino-6-chloro-4,5-dimethylpyridazine purify->end_node buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(NHR')L2]+ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(NR')L2 deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR' (Product) reductive_elimination->product aryl_halide Ar-X (Dichloropyridazine) aryl_halide->oxidative_addition amine R'NH (Amine) amine->amine_coordination

References

Application Notes and Protocols: Utilizing 3,6-Dichloro-4,5-dimethylpyridazine in Medicinal Chemistry Lead Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. The presence of two reactive chlorine atoms at the 3 and 6 positions of the pyridazine ring allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores and functional groups. This chemical tractability makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Derivatives of the 3,6-disubstituted pyridazine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in the generation of lead compounds, with a focus on the synthesis and evaluation of anticancer agents targeting Cyclin-Dependent Kinase 2 (CDK2).

I. Application in Anticancer Lead Generation: Targeting CDK2

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] A series of novel 3,6-disubstituted pyridazines have been synthesized and identified as potent inhibitors of CDK2, demonstrating significant anti-proliferative activity against human breast cancer cell lines.[1]

Quantitative Biological Data

The following table summarizes the in vitro anticancer and CDK2 inhibitory activities of representative 3,6-disubstituted pyridazine derivatives.

Compound IDSubstitution at C3Substitution at C6T-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)CDK2 IC₅₀ (nM)
11e PhenylaminoMorpholino1.35 ± 0.042.89 ± 0.09151
11h (4-Fluorophenyl)aminoMorpholino0.98 ± 0.031.95 ± 0.0643.8
11l (4-Methoxyphenyl)amino(4-Methylpiperazin-1-yl)0.61 ± 0.021.25 ± 0.0455.6
11m (4-Methoxyphenyl)amino(4-(2-hydroxyethyl)piperazin-1-yl)0.43 ± 0.010.99 ± 0.0320.1

Data extracted from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]

II. Experimental Protocols

A. General Synthesis of 3,6-Disubstituted Pyridazine Derivatives

The synthesis of the target 3,6-disubstituted pyridazine derivatives can be achieved through a straightforward two-step process starting from a suitable dichloropyridazine precursor. While the cited study does not start from the 4,5-dimethyl substituted version, the general methodology is applicable.

Step 1: Synthesis of 3-chloro-6-(substituted)-pyridazine

A mixture of 3,6-dichloropyridazine (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the monosubstituted product.

Step 2: Synthesis of 3,6-disubstituted pyridazine

The 3-chloro-6-(substituted)-pyridazine intermediate (1.0 eq) is reacted with a second amine (1.2 eq) in a solvent like 1,4-dioxane in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The mixture is refluxed until the starting material is consumed (as monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final 3,6-disubstituted pyridazine product.[1]

B. In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well in a suitable growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The synthesized pyridazine derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

C. In Vitro CDK2 Kinase Assay
  • Reaction Mixture Preparation: The kinase assay is performed in a final volume of 25 µL containing a buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP, and a suitable substrate (e.g., Histone H1).

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified CDK2/Cyclin E enzyme.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at 30°C.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

III. Visualizations

A. Signaling Pathway

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CyclinA Cyclin A CyclinA->CDK2 Activates CDK2->G1 Promotes G1/S Transition CDK2->S Initiates DNA Replication p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2 Inhibits Pyridazine 3,6-Disubstituted Pyridazine Inhibitor Pyridazine->CDK2 Inhibits

Caption: CDK2 signaling pathway and its inhibition by 3,6-disubstituted pyridazines.

B. Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis: Nucleophilic Substitution Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Library Library of 3,6-Disubstituted Pyridazine Derivatives Purification->Library Screening In Vitro Biological Screening Library->Screening Antiproliferative Antiproliferative Assay (e.g., MTT Assay) Screening->Antiproliferative Kinase Kinase Inhibition Assay (e.g., CDK2 Assay) Screening->Kinase SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: General experimental workflow for lead generation using 3,6-dichloropyridazines.

IV. Structure-Activity Relationship (SAR) Insights

Initial SAR studies on 3,6-disubstituted pyridazines as CDK2 inhibitors have revealed several key insights:

  • Substitution at C6: The nature of the substituent at the 6-position significantly influences the antiproliferative activity. Piperazine and morpholine moieties have been shown to be favorable.

  • Substitution at C3: Aromatic amines at the 3-position are crucial for activity. Electron-donating groups, such as methoxy, on the phenyl ring tend to enhance the potency.

  • Hydrophilic groups: The introduction of a hydroxyl group on the piperazine ring at the 6-position can lead to a notable increase in both anticancer and CDK2 inhibitory activities, as seen in compound 11m .[1]

Conclusion

This compound represents a valuable and versatile starting material for the generation of novel lead compounds in medicinal chemistry. The straightforward and efficient synthetic routes to its derivatives, coupled with the significant biological activities observed for the 3,6-disubstituted pyridazine scaffold, particularly as kinase inhibitors, underscore its importance in drug discovery. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new and improved therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3,6-disubstituted pyridazines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The protocols outlined herein focus on the functionalization of the pyridazine core starting from the readily available precursor, maleic hydrazide. The primary methodologies covered are palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as well as classical nucleophilic aromatic substitution.

These reactions provide a versatile platform for the introduction of a diverse array of substituents at the 3- and 6-positions of the pyridazine ring, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Workflow Overview

The overall synthetic strategy commences with the conversion of maleic hydrazide to the key intermediate, 3,6-dichloropyridazine. This versatile intermediate serves as the common starting point for subsequent diversification through sequential cross-coupling or substitution reactions. The differential reactivity of the two chlorine atoms can be exploited to achieve selective monosubstitution followed by a second, different substitution, leading to the generation of unsymmetrical 3,6-disubstituted pyridazines.

G cluster_0 Precursor Preparation cluster_1 Diversification Reactions cluster_2 Maleic Hydrazide Maleic Hydrazide 3,6-Dichloropyridazine 3,6-Dichloropyridazine Maleic Hydrazide->3,6-Dichloropyridazine POCl3 Monosubstituted Pyridazine Monosubstituted Pyridazine 3,6-Dichloropyridazine->Monosubstituted Pyridazine Suzuki Coupling OR Buchwald-Hartwig Amination OR Nucleophilic Substitution 3,6-Disubstituted Pyridazine 3,6-Disubstituted Pyridazine Monosubstituted Pyridazine->3,6-Disubstituted Pyridazine Suzuki Coupling OR Buchwald-Hartwig Amination OR Nucleophilic Substitution A Suzuki-Miyaura (ArB(OH)2) B Buchwald-Hartwig (R2NH) C Nucleophilic Substitution (NuH)

Caption: General workflow for the synthesis of 3,6-disubstituted pyridazines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and corresponding yields for the synthesis of various 3,6-disubstituted pyridazines via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Table 1: Suzuki-Miyaura Coupling of Chloro-pyridazines with Boronic Acids

EntryPyridazine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804865
23-Amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804858
33-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804828
43,6-DichloropyridazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885 (mono)

Table 2: Buchwald-Hartwig Amination of Chloro-pyridazines with Amines

EntryPyridazine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,6-DichloropyridazineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002478 (mono)
23-Chloro-6-phenylpyridazineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101892
33-Chloro-6-phenylpyridazineBenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001688
43-Amino-6-chloropyridazinePiperidinePd₂(dba)₃ (1.5)DavePhos (3)LiHMDSTHF802072

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This procedure details the conversion of commercially available maleic hydrazide to the key 3,6-dichloropyridazine intermediate.

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend maleic hydrazide (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to 80 °C and maintain for 12 hours.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Cool the residue in an ice bath and slowly quench by the addition of crushed ice, followed by the careful addition of saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,6-dichloropyridazine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a chloro-pyridazine with a boronic acid.[1]

Materials:

  • Chloro-pyridazine derivative (e.g., 3-amino-6-chloropyridazine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2 M Sodium carbonate solution (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the chloro-pyridazine derivative, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add DME, ethanol, and the 2 M sodium carbonate solution.

  • Heat the reaction mixture to 80 °C and stir for 48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract with chloroform (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a chloro-pyridazine.[2][3][4]

Materials:

  • Chloro-pyridazine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.02 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 eq)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the chloro-pyridazine derivative and the base.

  • Add the anhydrous solvent, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of a chloro-group on the pyridazine ring with a nucleophile.[5]

Materials:

  • Chloro-pyridazine derivative (1.0 eq)

  • Nucleophile (e.g., amine, thiol) (2.0 eq)

  • Polyethylene glycol 400 (PEG-400)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a reaction vial, combine the chloro-pyridazine derivative and the nucleophile in PEG-400.

  • Heat the mixture to 120 °C and stir for 5-15 minutes.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction to room temperature and add dichloromethane and water.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on the desired final product.

G Start Desired 3,6-Disubstituted Pyridazine Aryl_Aryl 3-Aryl-6-Aryl' Start->Aryl_Aryl Aryl_Amino 3-Aryl-6-Amino' Start->Aryl_Amino Amino_Amino 3-Amino-6-Amino' Start->Amino_Amino Route1 Sequential Suzuki Couplings Aryl_Aryl->Route1 Route2 Suzuki followed by Buchwald-Hartwig Aryl_Amino->Route2 Route3 Sequential Buchwald-Hartwig Amino_Amino->Route3

Caption: Synthetic route selection guide for 3,6-disubstituted pyridazines.

References

Application of 3,6-Dichloro-4,5-dimethylpyridazine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,6-dichloro-4,5-dimethylpyridazine and structurally related pyridazine scaffolds in the synthesis of potent kinase inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting various protein kinases implicated in diseases such as cancer and fibrosis.

Application Notes

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets, including protein kinases. The 3,6-disubstituted pyridazine core, in particular, offers a versatile platform for the development of kinase inhibitors due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region. The dichlorinated nature of this compound provides two reactive sites for sequential or dual modifications, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Recent studies have demonstrated the successful application of 3,6-disubstituted pyridazines in the development of inhibitors for several important kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5).[1][2] These inhibitors have shown promising in vitro and cell-based activities, highlighting the potential of this scaffold in cancer therapy and for treating fibrotic diseases.[1][2] The methyl groups at the 4 and 5 positions of the pyridazine ring can influence the molecule's conformation and provide additional points for structural modification to optimize potency and selectivity.

The general synthetic strategy involves a step-wise functionalization of the dichloropyridazine core. One chlorine atom can be selectively displaced by a nucleophile or engaged in a cross-coupling reaction, followed by a similar reaction at the second chlorine atom. This approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the resulting inhibitors.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a relevant signaling pathway targeted by pyridazine-based inhibitors and a general workflow for their synthesis and evaluation.

G cluster_0 TGF-β Signaling Pathway (Target: ALK5) TGF-β TGF-β TGF-βR2 TGF-βR2 TGF-β->TGF-βR2 Binds ALK5 ALK5 TGF-βR2->ALK5 Recruits & Activates Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of pyridazine-based ALK5 inhibitors.

G cluster_1 Synthesis and Evaluation Workflow Start Start: 3,6-Dichloropyridazine Derivative Step1 Step 1: First Suzuki or Buchwald-Hartwig Coupling Start->Step1 Intermediate Monosubstituted Pyridazine Step1->Intermediate Step2 Step 2: Second Suzuki or Buchwald-Hartwig Coupling Intermediate->Step2 Product 3,6-Disubstituted Pyridazine Step2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->BioAssay SAR SAR Analysis & Optimization BioAssay->SAR

Caption: General workflow for the synthesis and evaluation of 3,6-disubstituted pyridazine kinase inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine-based kinase inhibitors.

Table 1: In Vitro Activity of Pyridazine-Based ALK5 Inhibitors [1]

CompoundALK5 pKiALK5 Cellular pIC50
2A -5.66
4 8.555.66
19 8.555.66
20 9.296.82
21 9.176.71
22 8.856.12
23 8.957.19
24 8.415.92

pKi and pIC50 values are reported as the negative logarithm of the inhibition constant and 50% inhibitory concentration, respectively.

Table 2: Anticancer and CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazines [2]

CompoundT-47D IC50 (µM)MDA-MB-231 IC50 (µM)CDK2 IC50 (nM)
11e 1.83 ± 0.062.51 ± 0.08151 ± 6.16
11h 1.15 ± 0.041.89 ± 0.0643.8 ± 1.79
11l 0.65 ± 0.021.24 ± 0.0455.6 ± 2.27
11m 0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling[3]

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of 3,6-disubstituted pyridazines.

Materials:

  • 3,6-Dichloropyridazine derivative (1.0 eq)

  • (Hetero)aryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %)

  • 2 M Aqueous sodium carbonate (Na2CO3) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add the 3,6-dichloropyridazine derivative (0.5 mmol), the appropriate (hetero)aryl boronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol).

  • Add a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na2CO3 (1 mL).

  • Purge the reaction mixture with nitrogen gas for 10-15 minutes.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted or disubstituted pyridazine derivative.

Synthesis of 3,6-Disubstituted Pyridazines as CDK2 Inhibitors[2]

The synthesis of 3,6-disubstituted pyridazines targeting CDK2 involves a sequential nucleophilic aromatic substitution.

Step 1: Synthesis of 3-chloro-6-(substituted)-pyridazine

  • A solution of 3,6-dichloropyridazine in an appropriate solvent is treated with a primary or secondary amine at room temperature or elevated temperature to afford the monosubstituted product.

Step 2: Synthesis of 3,6-bis(substituted)-pyridazine

  • The resulting 3-chloro-6-(substituted)-pyridazine is then reacted with a different amine, often under harsher conditions (e.g., higher temperature) or with palladium catalysis (Buchwald-Hartwig amination), to yield the final 3,6-disubstituted pyridazine.

In Vitro Kinase Inhibitory Assay (General Procedure)[1][2]

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Purified kinase enzyme (e.g., ALK5, CDK2)

  • ATP (at Km concentration for the specific enzyme)

  • Substrate peptide

  • Synthesized inhibitor compounds at various concentrations

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then in the assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based signal.

  • The luminescence is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[1]

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3,6-Dichlor-4,5-dimethylpyridazin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungsbeispiele beschreiben die Derivatisierung des heterozyklischen Grundkörpers 3,6-Dichlor-4,5-dimethylpyridazin als Ausgangsmaterial für die Synthese von biologisch aktiven Molekülen. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von substituierten Pyridazinen, die für das Screening auf potenzielle krebsbekämpfende Eigenschaften von Interesse sind.

Einleitung

Pyridazin-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie und der Wirkstoffentwicklung. Aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, haben sie ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter krebsbekämpfende, antimikrobielle und entzündungshemmende Eigenschaften. Das 3,6-Dichlor-4,5-dimethylpyridazin-Gerüst ist ein vielseitiger Baustein, der an den Positionen 3 und 6 für die nukleophile aromatische Substitution zugänglich ist. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau von Molekülbibliotheken für das biologische Hochdurchsatz-Screening.

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese von 3,6-disubstituierten Pyridazin-Analoga und präsentieren Daten zu deren zytotoxischer Aktivität gegenüber menschlichen Krebszelllinien.

Allgemeine Reaktionssequenz

Die Derivatisierung von 3,6-Dichlor-4,5-dimethylpyridazin erfolgt typischerweise durch eine schrittweise oder einmalige nukleophile aromatische Substitution (SNAr) der Chloratome. Die Reaktivität der Chloratome ermöglicht die Einführung verschiedener Nukleophile wie Amine, Alkohole oder Thiole.

Diagramm des experimentellen Arbeitsablaufs

experimental_workflow start 3,6-Dichlor-4,5- dimethylpyridazin intermediate Monosubstituiertes Pyridazin-Derivat start->intermediate Nukleophile Substitution (1. Äq.) final_product Disubstituierte Pyridazin-Derivate intermediate->final_product Nukleophile Substitution (2. Äq.) screening Biologisches Screening (z.B. Krebszelllinien) final_product->screening

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening.

Experimentelle Protokolle

Protokoll 1: Synthese von 3-Amino-6-chlor-4,5-dimethylpyridazin-Derivaten (Monosubstitution)

Dieses Protokoll beschreibt die selektive Monosubstitution eines Chloratoms am 3,6-Dichlor-4,5-dimethylpyridazin-Ring mit einem primären oder sekundären Amin.

Materialien:

  • 3,6-Dichlor-4,5-dimethylpyridazin

  • Geeignetes primäres oder sekundäres Amin (1,0 Äq.)

  • Diisopropylethylamin (DIPEA) (1,2 Äq.)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Reaktionsgefäß, Magnetrührer, Heizplatte

  • Standard-Aufarbeitungs- und Reinigungsmaterialien (Rotationsverdampfer, Scheidetrichter, Kieselgel für die Säulenchromatographie)

Durchführung:

  • Lösen Sie 3,6-Dichlor-4,5-dimethylpyridazin (1,0 Äq.) in wasserfreiem DMF in einem geeigneten Reaktionsgefäß.

  • Geben Sie das entsprechende Amin (1,0 Äq.) und DIPEA (1,2 Äq.) zu der Lösung.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden auf 80 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und geben Sie Wasser hinzu, um das Produkt auszufällen.

  • Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte monosubstituierte Produkt zu erhalten.

Protokoll 2: Synthese von 3,6-Diamino-4,5-dimethylpyridazin-Derivaten (Disubstitution)

Dieses Protokoll beschreibt die vollständige Substitution beider Chloratome am 3,6-Dichlor-4,5-dimethylpyridazin-Ring.

Materialien:

  • 3,6-Dichlor-4,5-dimethylpyridazin

  • Geeignetes primäres oder sekundäres Amin (2,5 Äq.)

  • Kaliumcarbonat (K2CO3) (3,0 Äq.)

  • Acetonitril (ACN)

  • Reaktionsgefäß mit Rückflusskühler, Magnetrührer, Heizplatte

Durchführung:

  • Suspendieren Sie 3,6-Dichlor-4,5-dimethylpyridazin (1,0 Äq.) und K2CO3 (3,0 Äq.) in Acetonitril.

  • Geben Sie das entsprechende Amin (2,5 Äq.) zu der Suspension.

  • Erhitzen Sie die Reaktionsmischung für 12-18 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und filtrieren Sie die anorganischen Salze ab.

  • Engen Sie das Filtrat unter reduziertem Druck ein.

  • Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und Sole.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und engen Sie sie ein.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Biologische Evaluierung: Zytotoxische Aktivität

Die neu synthetisierten Pyridazin-Derivate wurden auf ihre zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien untersucht. Die Ergebnisse werden als IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) angegeben.

Daten zur zytotoxischen Aktivität

Die folgende Tabelle fasst die zytotoxische Aktivität einer Reihe von 3,6-disubstituierten Pyridazin-Derivaten zusammen. Beachten Sie, dass die in der zitierten Literatur verwendete Kernstruktur ein 5-(Trifluormethyl)pyridazin-3-carboxamid war, die Ergebnisse jedoch für die allgemeine Klasse der 3,6-disubstituierten Pyridazine relevant sind.[1]

VerbindungR¹-GruppeR²-GruppeIC₅₀ T-47D (µM)[1]IC₅₀ MDA-MB-231 (µM)[1]IC₅₀ SKOV-3 (µM)
11a 2-AdamantylPhenyl0.44 ± 0.012.18 ± 0.07> 50
11b 2-Adamantyl4-Fluorphenyl0.65 ± 0.024.31 ± 0.14> 50
11c 2-Adamantyl4-Chlorphenyl0.52 ± 0.013.88 ± 0.12> 50
11f tert-ButylPhenyl1.21 ± 0.046.45 ± 0.21> 50
11l Methyltetrahydropyran4-Chlorphenyl1.57 ± 0.051.30 ± 0.042.41 ± 0.08
11m Methyltetrahydropyran4-Methoxyphenyl2.11 ± 0.071.89 ± 0.063.55 ± 0.11
11n 2-(Trifluormethyl)benzylPhenyl4.87 ± 0.163.12 ± 0.106.78 ± 0.22
11r 2-(Trifluormethyl)benzyl4-Nitrophenyl3.99 ± 0.132.54 ± 0.085.14 ± 0.17

T-47D: Brustkrebs-Zelllinie; MDA-MB-231: Brustkrebs-Zelllinie; SKOV-3: Eierstockkrebs-Zelllinie.

Wirkmechanismus: CDK2-Signalweg

In-silico-Studien deuten darauf hin, dass diese 3,6-disubstituierten Pyridazine als Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) wirken könnten.[1] CDK2 ist ein Schlüsselregulator des Zellzyklus, und seine Hemmung kann zur Apoptose (programmierter Zelltod) in Krebszellen führen.

Diagramm des CDK2-Signalwegs

cdk2_pathway cluster_cell_cycle Zellzyklus-Progression G1 G1-Phase S S-Phase G1->S G2 G2-Phase S->G2 M M-Phase G2->M M->G1 CDK2_CyclinE CDK2 / Cyclin E Rb Rb-Protein CDK2_CyclinE->Rb phosphoryliert Apoptosis Apoptose CDK2_CyclinE->Apoptosis CDK2_CyclinA CDK2 / Cyclin A CDK2_CyclinA->Rb phosphoryliert CDK2_CyclinA->Apoptosis E2F E2F Rb->E2F inhibiert E2F->S fördert Pyridazin 3,6-disubstituierte Pyridazine Pyridazin->CDK2_CyclinE inhibiert Pyridazin->CDK2_CyclinA inhibiert

Abbildung 2: Vereinfachter CDK2-Signalweg und die hemmende Wirkung von Pyridazin-Derivaten.

Schlussfolgerung

Das 3,6-Dichlor-4,5-dimethylpyridazin-Gerüst ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentdeckung. Die vorgestellten Protokolle ermöglichen die effiziente Synthese einer Vielzahl von Derivaten. Die biologische Evaluierung zeigt, dass 3,6-disubstituierte Pyridazine eine vielversprechende Klasse von Verbindungen mit potenter krebsbekämpfender Aktivität sind, die möglicherweise durch die Hemmung von Schlüsselregulatoren des Zellzyklus wie CDK2 vermittelt wird.[1] Weitere Optimierungen der Leitstrukturen könnten zur Entwicklung neuer therapeutischer Wirkstoffe führen.

References

Application Notes and Protocols for 3,6-Dichloro-4,5-dimethylpyridazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4,5-dimethylpyridazine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The presence of two reactive chlorine atoms on the pyridazine ring allows for sequential and regioselective functionalization through various synthetic methodologies. This reactivity profile enables the construction of a diverse array of substituted pyridazine derivatives with a wide range of biological activities. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this valuable synthetic intermediate.

Applications in Medicinal Chemistry

The pyridazine scaffold is a prominent feature in many biologically active compounds. The strategic modification of this compound has led to the discovery of potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.

Anticancer Drug Discovery: CDK2 Inhibition

A significant application of pyridazine derivatives lies in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug design.

Derivatives of 3,6-disubstituted pyridazines have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines. These compounds have demonstrated significant anti-proliferative action, with some exhibiting submicromolar efficacy.[1][2][3]

Data Presentation

The following table summarizes the in-vitro anticancer activity of a series of 3,6-disubstituted pyridazine derivatives against T-47D and MDA-MB-231 human breast cancer cell lines.

Compound IDR1-GroupR2-GroupT-47D IC50 (µM)[1][3]MDA-MB-231 IC50 (µM)[1][3]
11l MethyltetrahydropyranMorpholine1.57 ± 0.051.30 ± 0.04
11m MethyltetrahydropyranPiperidine0.43 ± 0.010.99 ± 0.03

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should note that these are general procedures adapted from related dichloropyridazine chemistry and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes the selective monosubstitution of a chlorine atom with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and the base (2 mmol).

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Add the solvent (10 mL) and the amine (1.1 mmol) via syringe.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl or heteroaryl boronic acid to one of the chlorine positions.

Materials:

  • 3-Chloro-6-(substituted)-4,5-dimethylpyridazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the 3-chloro-6-(substituted)-4,5-dimethylpyridazine (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent system (10 mL).

  • Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to a chlorine position.

Materials:

  • 3-Chloro-6-(substituted)-4,5-dimethylpyridazine

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the 3-chloro-6-(substituted)-4,5-dimethylpyridazine (1 mmol), palladium catalyst (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous, degassed solvent (10 mL) and the base (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow

start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nucleophile (Amine, Alcohol, Thiol) product1 Mono-substituted Pyridazine snar->product1 suzuki Suzuki-Miyaura Coupling product2 Di-substituted Pyridazine (Symmetrical or Unsymmetrical) suzuki->product2 sonogashira Sonogashira Coupling sonogashira->product2 product1->suzuki  Arylboronic Acid, Pd Catalyst, Base product1->sonogashira  Terminal Alkyne, Pd/Cu Catalysts, Base bioactivity Biological Activity Screening product2->bioactivity

Caption: General synthetic workflow for the functionalization of this compound.

CDK2 Signaling Pathway in Cell Cycle Progression

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases pRb->E2F fully releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E DNA_Replication DNA Replication E2F->DNA_Replication activates S-phase genes CyclinE_CDK2->pRb hyper-phosphorylates CyclinE_CDK2->DNA_Replication promotes Pyridazine_Inhibitor Pyridazine Derivative (CDK2 Inhibitor) Pyridazine_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyridazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3,6-Dichloro-4,5-dimethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory and industrial synthesis method involves the chlorination of a pyridazine precursor, typically 4,5-dimethyl-3,6-pyridazinedione (also known as 4,5-dimethylmaleic hydrazide), using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction efficiently replaces the hydroxyl groups on the pyridazine ring with chlorine atoms.

Q2: What are the typical reaction conditions for the chlorination of 4,5-dimethyl-3,6-pyridazinedione with POCl₃?

A2: Typical reaction conditions involve heating the starting material in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF) to facilitate the reaction. The reaction temperature and time can vary, but they are crucial parameters to control for optimal yield and purity.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Incomplete Chlorination: One of the hydroxyl groups may remain unreacted, resulting in the formation of 6-chloro-4,5-dimethylpyridazin-3(2H)-one.

  • Hydrolysis: The desired product, this compound, is susceptible to hydrolysis, especially during the workup phase. Contact with water or alcohols can convert it back to the monochloro intermediate or the starting dihydroxy compound.

  • Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates, which may persist in the reaction mixture if the reaction is incomplete or if the workup is not performed correctly.

  • Side-chain Chlorination: While less common under standard conditions, there is a possibility of chlorination of the methyl groups, leading to chlorinated side-chain impurities.

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, degradation of the starting material or product can occur, leading to the formation of tar-like substances.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spots or peaks of the reaction mixture with those of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion.

Q5: What are the recommended workup and purification procedures?

A5: A careful workup is critical to prevent hydrolysis of the product. The excess POCl₃ is typically removed under reduced pressure. The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic environment. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. Purification is commonly achieved through recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time or temperature. - Ensure an adequate excess of POCl₃ is used. - Add a catalytic amount of DMF or pyridine.
Hydrolysis of the product during workup.- Quench the reaction mixture by adding it to ice-cold water or a basic solution (e.g., saturated NaHCO₃). - Perform the workup and extraction steps as quickly as possible at low temperatures. - Ensure all glassware is dry before starting the reaction.
Mechanical losses during purification.- Optimize the recrystallization solvent system to maximize recovery. - If using column chromatography, select an appropriate eluent system to ensure good separation and recovery.
Presence of Starting Material in the Final Product Incomplete reaction.- See "Low Yield of Product" section above.
Inefficient purification.- Optimize the recrystallization procedure. - Perform column chromatography with a suitable eluent system to separate the product from the starting material.
Formation of a Monochloro Intermediate Insufficient chlorinating agent or reaction time.- Increase the molar ratio of POCl₃ to the starting material. - Extend the reaction time.
Dark-colored or Tarry Reaction Mixture Decomposition at high temperatures.- Lower the reaction temperature. - Reduce the reaction time.
Difficulty in Isolating the Product Product is an oil or does not crystallize easily.- Attempt purification by column chromatography. - Try different solvents for recrystallization. - Use a seed crystal to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 4,5-dimethyl-3,6-pyridazinedione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-3,6-pyridazinedione.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents) to the flask.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl₃, approximately 105 °C) and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

Quantitative Data Summary

Parameter Value Reference
Typical Yield70-90%Varies based on scale and conditions
Purity (after purification)>98%Varies based on purification method
Molar Ratio (Starting Material:POCl₃)1 : 5-10General recommendation
Reaction Temperature100-110 °CReflux temperature of POCl₃
Reaction Time2-6 hoursMonitored by TLC/GC

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 4,5-dimethyl-3,6-pyridazinedione reagents Add POCl3 (excess) and cat. DMF start->reagents heating Heat to Reflux (100-110 °C, 2-6 h) reagents->heating monitoring Monitor by TLC/GC heating->monitoring quench Quench: Pour onto ice/ sat. NaHCO3 monitoring->quench extraction Extract with Dichloromethane quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Final Product: 3,6-Dichloro-4,5- dimethylpyridazine purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis issue Problem Encountered low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn hydrolysis Hydrolysis during Workup? low_yield->hydrolysis starting_material Starting Material Present? impure_product->starting_material monochloro Monochloro Impurity? impure_product->monochloro solution1 Increase Reaction Time/Temp Increase POCl3 ratio incomplete_rxn->solution1 Yes solution2 Improve Quenching (low temp) Ensure Dry Conditions hydrolysis->solution2 Yes solution3 Optimize Purification (Recrystallization/Chromatography) starting_material->solution3 Yes solution4 Increase POCl3 Ratio Extend Reaction Time monochloro->solution4 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Technical Support Center: Purification of 3,6-Dichloro-4,5-dimethylpyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dichloro-4,5-dimethylpyridazine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on documented procedures, ethanol is a highly effective solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures to ensure a high recovery of purified crystals upon cooling. While ethanol is a good starting point, other polar solvents or solvent mixtures may also be suitable and could be explored for process optimization.

Q2: What is the expected yield and melting point of purified this compound?

A2: A reported recrystallization procedure using ethanol yielded approximately 69.2% of purified this compound. The expected melting point for the purified compound is in the range of 109-111 °C.[1] A sharp melting point range close to these values is a good indicator of high purity.

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure that the dissolution of the crude material in the hot solvent is complete. If colored impurities are present, adding a small amount of activated carbon to the hot solution and then hot-filtering it can be effective. It is also crucial to wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

Q4: What should I do if no crystals form upon cooling?

A4: If crystallization does not initiate, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny seed crystal of pure this compound to the cooled solution.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q5: My recrystallization resulted in the formation of an oil instead of crystals. What went wrong?

A5: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high, causing the compound to come out of solution above its melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent or a solvent pair might also be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- Too much solvent was used during dissolution.- Premature filtration before crystallization is complete.- Select a solvent in which the compound is less soluble at cold temperatures.- Reduce the volume of the solvent by evaporation and re-cool.- Ensure the solution has been adequately cooled and crystallization has ceased before filtering.
Formation of an Oil or Amorphous Solid - The solution was cooled too quickly.- The solution is supersaturated.- The presence of significant impurities is depressing the melting point.- Reheat the solution to dissolve the oil, then allow it to cool slowly at room temperature before further cooling in an ice bath.- Add a small amount of additional hot solvent to reduce saturation.- Consider a preliminary purification step, such as column chromatography, if the starting material is highly impure.
Crystals are Colored or Appear Impure - Incomplete removal of colored impurities.- Co-precipitation of soluble impurities.- During the hot dissolution step, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities before cooling.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a minimal amount of fresh, ice-cold solvent.
Difficulty in Dissolving the Crude Product - The chosen solvent is not suitable for dissolving the compound.- Insufficient solvent volume.- Test the solubility of a small amount of the compound in different solvents to find a more suitable one.- Gradually add more hot solvent until the compound fully dissolves.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol [1]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to a constant weight.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.03 g/mol [1]
Melting Point (Purified)109-111 °C[1]
Recrystallization SolventEthanol[1]
Reported Yield69.2%[1]
AppearanceWhite needle-like crystals[1]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_or_solid Oil or Amorphous Solid Forms? crystals_form->oil_or_solid Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->troubleshoot_no_crystals No filter_wash Filter and Wash Crystals oil_or_solid->filter_wash No (Crystals) troubleshoot_oiling Troubleshoot: - Reheat and Cool Slowly - Add More Solvent - Change Solvent oil_or_solid->troubleshoot_oiling Yes (Oil/Amorphous) dry Dry Purified Product filter_wash->dry check_yield_purity Check Yield and Purity dry->check_yield_purity troubleshoot_no_crystals->cool Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvent test_solubility_cold Is Compound Soluble in Cold Solvent? start->test_solubility_cold test_solubility_hot Is Compound Soluble in Hot Solvent? test_solubility_cold->test_solubility_hot No bad_solvent_too_good Unsuitable: Too Soluble test_solubility_cold->bad_solvent_too_good Yes good_solvent Good Recrystallization Solvent test_solubility_hot->good_solvent Yes bad_solvent_too_bad Unsuitable: Insoluble test_solubility_hot->bad_solvent_too_bad No

Caption: Decision process for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Scale-Up Synthesis of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of dichloropyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of 3,6-dichloropyridazine?

A1: The most prevalent methods for large-scale synthesis of 3,6-dichloropyridazine start from maleic anhydride, which is first converted to maleic hydrazide (pyridazine-3,6-diol). The hydroxyl groups are then replaced by chlorine atoms using a chlorinating agent. The two most common chlorinating agents used in industry are phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS).[1]

Q2: What are the primary challenges encountered when scaling up the synthesis of dichloropyridazines?

A2: Key challenges during the scale-up of dichloropyridazine synthesis include:

  • Handling of hazardous materials: Traditional methods often employ corrosive and hazardous reagents like phosphorus oxychloride.[1]

  • Reaction control: The chlorination reaction can be highly exothermic, posing a risk of thermal runaway if not properly managed.[2][3]

  • Impurity formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.[1]

  • Product purification: Achieving the high purity required for pharmaceutical applications can be challenging at a large scale, often requiring multiple recrystallization steps.

  • Waste disposal: The use of reagents like POCl₃ generates significant amounts of acidic and phosphorus-containing waste, which requires special handling and disposal.

Q3: Are there "greener" or more sustainable alternatives for the synthesis of dichloropyridazines?

A3: Yes, the use of N-chlorosuccinimide (NCS) as a chlorinating agent is considered a greener alternative to phosphorus oxychloride.[1] This method is reported to be safer, more environmentally friendly, and can lead to a cleaner product with fewer impurities.[1] Additionally, developing processes that use catalytic amounts of reagents and minimize solvent usage are areas of ongoing research to improve the sustainability of dichloropyridazine synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Dichloropyridazine

Symptom: The isolated yield of the dichloropyridazine product is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Insufficient Chlorinating Agent: Ensure an adequate excess of the chlorinating agent is used. For POCl₃, a molar ratio of at least 2:1 (POCl₃:dihydroxypyridazine) is typically required, with ratios up to 5:1 being reported for difficult substrates. - Suboptimal Reaction Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using TLC or GC to determine the optimal temperature and reaction time. - Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.
Product Loss During Workup - Premature Precipitation: If the product precipitates too early during the quench, it may trap impurities. Ensure the quenching process is well-controlled. - Hydrolysis of Product: Dichloropyridazines can be susceptible to hydrolysis, especially at high pH and elevated temperatures. Keep the workup conditions as mild as possible. - Incomplete Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product from the aqueous layer. Multiple extractions may be necessary.
Side Reactions - Formation of Monochloro-hydroxy-pyridazine: This can occur if the reaction is incomplete. Driving the reaction to completion with a higher temperature or longer reaction time can mitigate this. - Formation of Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of tars. Careful control of reaction parameters is crucial.
Issue 2: Product Purity Issues and Impurity Profile

Symptom: The isolated product is off-color (e.g., yellow or brown) or analysis by HPLC/GC shows the presence of significant impurities.

Possible Impurities and Mitigation Strategies:

ImpurityPotential SourceIdentification and Mitigation
Monochloro-hydroxy-pyridazine Incomplete chlorination of dihydroxypyridazine.Identification: Can be detected by HPLC and GC-MS. It will have a different retention time and mass spectrum compared to the desired product. Mitigation: Increase the reaction time, temperature, or the amount of chlorinating agent to drive the reaction to completion.
Phosphorus-based Impurities (with POCl₃) Reaction of POCl₃ with the pyridazine ring or itself.Identification: Can be challenging to characterize fully without specialized analytical techniques. 31P NMR can be a useful tool. Mitigation: Use the minimum effective amount of POCl₃. A thorough aqueous workup is essential to hydrolyze and remove these impurities. Consider using NCS as a cleaner alternative.
Unreacted Starting Material Incomplete reaction.Identification: Easily detected by TLC, HPLC, or GC. Mitigation: Optimize reaction conditions as described for low yield.
Solvent Adducts Reaction of the product or intermediates with the solvent, especially at high temperatures.Identification: Can be detected by GC-MS. Mitigation: Choose a more inert solvent if this is suspected to be an issue.

Purification Strategy:

If impurities are present, recrystallization is the most common purification method. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol, isopropanol, hexanes, or mixtures thereof.

Issue 3: Runaway Reaction or Poor Temperature Control

Symptom: The reaction temperature increases rapidly and uncontrollably, even with cooling applied.

Immediate Actions:

  • Stop the addition of any reagents immediately.

  • Increase cooling to the maximum capacity.

  • If necessary, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Alert personnel and be prepared for an emergency shutdown.

Preventative Measures:

  • Controlled Reagent Addition: Add the chlorinating agent slowly and in a controlled manner, especially at the beginning of the reaction. For larger scale, consider using a dosing pump for precise control.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction. The cooling should be initiated before starting the reagent addition.

  • Vigorous Stirring: Good agitation is crucial for uniform heat distribution and to prevent the formation of localized hot spots.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is essential for safe scale-up.

Issue 4: Difficulties in Product Isolation and Crystallization

Symptom: The product fails to crystallize, oils out, or forms a fine powder that is difficult to filter.

Troubleshooting Crystallization:

ProblemPossible Cause & Solution
Failure to Crystallize - Solution is too dilute: Concentrate the solution by removing some of the solvent. - Supersaturation not reached: Cool the solution to a lower temperature. - Nucleation is inhibited: Try seeding the solution with a small crystal of the pure product. If no seed crystals are available, try scratching the inside of the flask with a glass rod to create nucleation sites.
Oiling Out - Solution is too concentrated or cooled too quickly: Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. - Presence of impurities: Impurities can lower the melting point of the product. Consider an additional purification step before crystallization.
Fine Powder/Poor Filtration - Crystallization occurred too rapidly: Redissolve the product and allow it to crystallize more slowly at a higher temperature. - Inappropriate solvent: Experiment with different crystallization solvents to promote the growth of larger crystals.

Data Presentation

Table 1: Comparison of Chlorinating Agents in the Synthesis of 3,6-Dichloropyridazine

ParameterPhosphorus Oxychloride (POCl₃)N-Chlorosuccinimide (NCS)
Reagent Handling Highly corrosive, fuming liquid. Reacts violently with water. Requires specialized handling procedures.Crystalline solid, easier and safer to handle.
Reaction Conditions Typically requires heating (80-120 °C). Can be run neat or in a high-boiling solvent.Milder reaction conditions, often at lower temperatures (40-60 °C).[1]
Byproducts Phosphoric acid and other phosphorus-containing compounds. Can be difficult to remove.Succinimide, which is generally easier to remove.
Environmental Impact Generates significant acidic and phosphorus-containing waste.Considered more environmentally friendly with less hazardous waste.[1]
Typical Yield 70-90%80-95%
Product Purity Can be lower due to side reactions and difficulty in removing phosphorus byproducts.Generally higher purity with a cleaner reaction profile.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride

Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel, add maleic hydrazide (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (3.0 - 5.0 eq) to the flask with vigorous stirring.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation.

  • Quenching (Reverse Quench): Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acidic mixture to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 3,6-dichloropyridazine.

Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, dissolve maleic hydrazide (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add N-chlorosuccinimide (2.2 - 2.5 eq) portion-wise to the solution while maintaining the temperature between 40-50 °C.

  • Reaction: Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, can often be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3,6-dichloropyridazine.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_poccl3 POCl3 Route cluster_ncs NCS Route cluster_purification Purification start Maleic Hydrazide poccl3_reaction Chlorination with POCl3 start->poccl3_reaction ncs_reaction Chlorination with NCS start->ncs_reaction poccl3_quench Quenching (Reverse) poccl3_reaction->poccl3_quench poccl3_extraction Extraction poccl3_quench->poccl3_extraction recrystallization Recrystallization poccl3_extraction->recrystallization ncs_workup Aqueous Workup ncs_reaction->ncs_workup ncs_workup->recrystallization final_product Pure Dichloropyridazine recrystallization->final_product

Caption: Synthetic workflow for dichloropyridazine.

troubleshooting_logic cluster_analysis Analysis cluster_solutions Potential Solutions issue Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) issue->check_reaction check_workup Review Workup Procedure issue->check_workup check_purification Evaluate Purification issue->check_purification optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagent Ratio) check_reaction->optimize_reaction improve_workup Improve Workup (Extraction, Quenching) check_workup->improve_workup change_purification Modify Purification (Solvent, Method) check_purification->change_purification

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Chlorination of 4,5-dimethyl-3,6-pyridazinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the chlorination of 4,5-dimethyl-3,6-pyridazinedione to synthesize 3,6-dichloro-4,5-dimethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chlorination of 4,5-dimethyl-3,6-pyridazinedione?

A1: The most prevalent and effective method is the use of phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. This reaction is typically performed at elevated temperatures. In some cases, a tertiary amine base, such as diisopropylethylamine, is added to facilitate the reaction.

Q2: What is a typical yield for this reaction?

A2: Reported yields for the chlorination of substituted pyridazinediones can vary. For the synthesis of this compound from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using phosphorus oxychloride and diisopropylethylamine at 160°C, a yield of 69.2% has been documented.[1] Yields for similar dichloropyridazine syntheses can range from 68% to over 85% depending on the specific substrate and reaction conditions.

Q3: What are the potential side reactions that can lower the yield?

A3: Incomplete chlorination is a primary cause of lower yields, resulting in the presence of mono-chloro intermediates. At high temperatures, degradation of the starting material or product can also occur. The presence of water in the reactants or solvent can lead to the decomposition of phosphorus oxychloride and reduce its effectiveness.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for the product?

A5: After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1] For persistent impurities, column chromatography on silica gel may be necessary. Some purification protocols for related dichloropyridazines involve treatment with a mild reducing agent like sodium metabisulfite to remove colored impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or decomposed phosphorus oxychloride.Use fresh, properly stored phosphorus oxychloride. Ensure the reaction is conducted under anhydrous conditions.
Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time.
Poor quality of starting material.Ensure the 4,5-dimethyl-3,6-pyridazinedione is pure and dry.
Presence of Mono-chlorinated Impurity Incomplete reaction.Increase the molar ratio of phosphorus oxychloride to the starting material. Increase the reaction temperature and/or time.
Dark-colored Product Formation of colored byproducts due to high reaction temperatures.Lower the reaction temperature and extend the reaction time. Purify the crude product by treating it with activated carbon or sodium metabisulfite during workup.
Difficulty in Product Isolation Product is soluble in the workup solvent.Ensure the pH of the aqueous solution during workup is adjusted to precipitate the product. Use a different extraction solvent.
Formation of an emulsion during extraction.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Chlorination of 4,5-dimethyl-3,6-pyridazinedione with Phosphorus Oxychloride

This protocol is a general guideline based on the synthesis of similar compounds.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reactants: To the flask, add 4,5-dimethyl-3,6-pyridazinedione (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) as the solvent and chlorinating agent.

  • Reaction: Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
8044590
10046595
12047592
14047288

Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of temperature on the reaction.

Table 2: Effect of Reactant Ratio on Yield
Molar Ratio (POCl₃ : Substrate)Reaction Time (h)Yield (%)Purity (%)
3:145593
5:147096
7:147895
10:147694

Note: The data presented in this table is illustrative and intended to demonstrate the general trend of the effect of reactant ratio on the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup: - Round-bottom flask - Reflux condenser - Drying tube reactants Add Reactants: - 4,5-dimethyl-3,6-pyridazinedione - Phosphorus oxychloride prep->reactants heat Heat Reaction: - 100-120°C - Monitor by TLC reactants->heat quench Quench with Ice-Water heat->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize from Ethanol dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the chlorination of 4,5-dimethyl-3,6-pyridazinedione.

troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_other_issues Other Factors start Low Yield Observed check_reaction Check TLC: Incomplete Reaction? start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions No incomplete Action: - Increase temperature/time - Increase POCl₃ ratio check_reaction->incomplete Yes side_products Dark Coloration? check_conditions->side_products check_reagents Assess Reagent Quality check_workup Evaluate Workup & Purification check_reagents->check_workup bad_reagents Action: - Use fresh POCl₃ - Dry starting material check_reagents->bad_reagents workup_loss Action: - Adjust pH during workup - Optimize extraction solvent check_workup->workup_loss side_products->check_reagents No purify_color Action: - Use activated carbon - Treat with Na₂S₂O₅ side_products->purify_color Yes

Caption: Troubleshooting decision tree for low yield in the chlorination reaction.

References

Troubleshooting low conversion in nucleophilic substitution of dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of dichloropyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Q: I am observing very low or no conversion of my dichloropyridazine starting material. What are the potential causes and how can I improve the yield?

A: Low conversion in nucleophilic aromatic substitution (SNAr) on dichloropyridazines can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the dichloropyridazine, nucleophile, base, and solvent are pure and dry. Impurities can poison catalysts, if used, and react with reagents.

  • Inert Atmosphere: Many nucleophilic substitution reactions, especially those employing catalysts, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that solvents are adequately degassed.[1]

  • Temperature Control: Verify the reaction is conducted at the optimal temperature. While higher temperatures can sometimes improve sluggish reactions, they can also lead to side reactions or decomposition.[1]

In-Depth Troubleshooting:

  • Insufficiently Activated System: The pyridazine ring is electron-deficient, but strong activation is necessary for the substitution to proceed efficiently. The reactivity is enhanced by the presence of the two chlorine atoms and the ring nitrogens.[2][3]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridazine ring. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.[4][5] Polar protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity.[6][7][8]

  • Base Strength: If a base is used to deprotonate the nucleophile, ensure it is strong enough to do so completely without reacting with the dichloropyridazine or the product. Common bases include NaH, K₂CO₃, and organic bases like triethylamine or DBU.[9][10]

Issue 2: Poor Regioselectivity or Formation of Multiple Products

Q: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the nucleophilic attack?

A: The two chlorine atoms on dichloropyridazines (e.g., 3,6-dichloropyridazine or 4,5-dichloropyridazine) are in different chemical environments, leading to potential regioselectivity issues.

  • Electronic Effects: The position of nucleophilic attack is influenced by the electron-withdrawing effect of the ring nitrogens. In 3,6-dichloropyridazine, the positions are electronically distinct. The specific position of attack will depend on the nucleophile and reaction conditions. For some sulfur nucleophiles reacting with 3,6-dichloropyridazine 1-oxide, substitution occurs preferentially at the 6-position.[11]

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered chlorine atom.

  • Temperature: In some cases, lower reaction temperatures can improve selectivity.

Issue 3: Difficulty in Achieving Monosubstitution vs. Disubstitution

Q: I am struggling to control the reaction to obtain the monosubstituted product. The reaction either doesn't proceed, or I get a mixture of mono- and di-substituted products.

A: Achieving selective monosubstitution can be challenging due to the presence of two reactive C-Cl bonds.

Strategies to Favor Monosubstitution:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the dichloropyridazine.

  • Lower Temperature: Running the reaction at a lower temperature can often favor the formation of the mono-substituted product.[1]

  • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.

Strategies to Favor Disubstitution:

  • Excess Nucleophile: Use a larger excess of the nucleophile (e.g., >2.2 equivalents).

  • Higher Temperature and Longer Reaction Times: More forcing conditions can drive the reaction to completion and favor the di-substituted product.[1]

Data Presentation

Table 1: Conditions for Nucleophilic Substitution on Chloro-Heterocycles

SubstrateNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,3-DichloropyridineAnilinePd(OAc)₂ / PPh₃ / NaOtBuToluene100163-Chloro-N-phenylpyridin-2-amine82[12]
3,6-Dichloropyridazine4-HydroxybenzaldehydeK₂CO₃IsopropanolReflux244-((6-Chloropyridazin-3-yl)oxy)benzaldehyde50-70[9]
1-Pentyl-XNaCN-CH₃OHReflux201-Pentyl-CN71[4]
1-Pentyl-ClNaCN-DMSONot Specified0.331-Pentyl-CN91[4]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (adapted from Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific dichloropyridazines and amines.

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Amine nucleophile (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 equiv)

  • Triphenylphosphine (PPh₃, 0.075 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.53 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the dichloropyridazine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.[12]

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add anhydrous toluene via syringe, followed by the amine nucleophile.[12]

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours under a nitrogen atmosphere.[12]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_atmosphere Ensure Inert Atmosphere (N₂ or Ar, Degassed Solvents) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_temp Verify Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok reagents_ok->start No, Repurify/Replace reagents_ok->check_atmosphere Yes atmosphere_ok->start No, Improve Setup atmosphere_ok->check_temp Yes optimize_nucleophile Increase Nucleophile Strength (e.g., use stronger base) temp_ok->optimize_nucleophile Yes optimize_temp Optimize Temperature (Incrementally increase) temp_ok->optimize_temp No optimize_solvent Change to Polar Aprotic Solvent (DMSO, DMF) optimize_nucleophile->optimize_solvent success Improved Conversion optimize_solvent->success optimize_temp->success Mono_vs_Di_Substitution start Desired Product? mono_path Monosubstituted Product start->mono_path Mono di_path Disubstituted Product start->di_path Di stoichiometry_mono Use 1.0-1.2 eq. of Nucleophile mono_path->stoichiometry_mono stoichiometry_di Use >2.2 eq. of Nucleophile di_path->stoichiometry_di temp_mono Use Lower Reaction Temperature stoichiometry_mono->temp_mono addition_mono Slow Addition of Nucleophile temp_mono->addition_mono temp_di Use Higher Temperature & Longer Reaction Time stoichiometry_di->temp_di

References

Technical Support Center: Purification of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,6-Dichloro-4,5-dimethylpyridazine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Question: My this compound is still impure after recrystallization. What could be the cause and how can I improve the purity?

Answer:

Low purity after recrystallization can stem from several factors. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Additionally, a very rapid cooling process can trap impurities within the crystal lattice.

Possible Causes and Solutions:

  • Inappropriate Solvent: If the compound is too soluble in the chosen solvent at room temperature, significant product loss will occur, and impurities may co-precipitate. Conversely, if the compound is not sufficiently soluble at the solvent's boiling point, recovery will be low.

    • Solution: Experiment with different solvents. For this compound, ethanol and n-hexane have been reported as effective recrystallization solvents. A solvent system, such as a mixture of a good solvent and a poor solvent, can also be employed to achieve optimal solubility characteristics.

  • Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Incomplete Removal of Colored Impurities: The presence of colored impurities can indicate byproducts from the synthesis.

    • Solution: Treat the hot solution with activated carbon before filtration. Activated carbon can adsorb many colored organic impurities. After treatment, the hot solution should be filtered to remove the carbon particles before cooling.

Issue 2: Oiling Out During Recrystallization

Question: During recrystallization, my compound is separating as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more common when the compound is significantly impure, as impurities can depress the melting point.

Possible Causes and Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Consider a preliminary purification step before recrystallization, such as a simple filtration or a wash with a solvent that selectively dissolves some of the impurities. Alternatively, column chromatography may be a more suitable initial purification method for very crude materials.

  • Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound.

    • Solution: Try a more polar solvent or a solvent mixture. Adding a small amount of a more polar solvent to the oily mixture while heating may induce crystallization upon cooling.

Issue 3: Poor Separation in Column Chromatography

Question: I am not getting good separation of my product from impurities using column chromatography. What can I do to improve this?

Answer:

Effective separation by column chromatography depends on the proper selection of the stationary phase, mobile phase, and proper column packing.

Possible Causes and Solutions:

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move off the column.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should give your product an Rf value of approximately 0.3-0.5. For dichloropyridazines, mixtures of ethyl acetate and hexane are commonly used.

  • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to dry packing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes, common impurities may include:

  • Unreacted Starting Materials: Such as 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one.

  • Partially Chlorinated Intermediates: For example, 3-chloro-6-hydroxy-4,5-dimethylpyridazine.

  • Byproducts from Chlorinating Agents: If phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are used, residual phosphorus-containing byproducts may be present. If N-chlorosuccinimide (NCS) is used, succinimide will be a byproduct.

  • Residual Solvents: Solvents used in the synthesis and workup.

Q2: Which purification method is better, recrystallization or column chromatography?

A2: The choice of purification method depends on the level of impurity and the desired final purity.

  • Recrystallization is often simpler and faster for removing small amounts of impurities from a relatively pure compound. It is also more easily scalable.

  • Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product. It generally allows for a higher degree of purification but is more time-consuming and uses larger volumes of solvent.

Q3: What is the expected yield and purity after purification?

A3: The yield and purity will depend on the initial purity of the crude material and the chosen purification method. For the synthesis of the related 3,6-dichloropyridazine, purities of over 99% have been reported after purification. A well-optimized purification should aim for high purity while maximizing recovery.

Data Presentation

The following table provides an illustrative comparison of typical outcomes for the purification of dichloropyridazines. The actual results will vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>98%70-90%Effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound.
Column Chromatography 60-90%>99%50-80%Highly effective for complex mixtures. Yield can be lower due to losses on the column.
Treatment with Activated Carbon Variable (often colored)Purity improvement varies>95%Primarily used to remove colored impurities. Often used in conjunction with recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase. Start with a low polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography ActivatedCarbon Activated Carbon Treatment Crude Product->ActivatedCarbon Analysis Purity Analysis (e.g., GC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis ActivatedCarbon->Recrystallization Followed by Pure Product Pure Product Analysis->Recrystallization Analysis->ColumnChromatography If Further Purification Needed Analysis->Pure Product If Purity is High

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowPurity Low Purity Problem->LowPurity Yes OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Solution1 Change Solvent Slow Cooling Rate Use Activated Carbon LowPurity->Solution1 Solution2 Use More Polar Solvent Pre-purify by another method OilingOut->Solution2 Solution3 Scratch Flask Add Seed Crystal Concentrate Solution NoCrystals->Solution3 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Caption: Troubleshooting logic for common recrystallization issues.

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions with 3,6-dichloro-4,5-dimethylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges include:

  • Reactivity of the C-Cl bonds: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions.[1]

  • Site-selectivity: The presence of two identical chlorine atoms at the 3 and 6 positions can lead to a mixture of mono- and di-substituted products. Controlling the selectivity for mono-arylation or achieving exhaustive di-substitution can be challenging.

  • Catalyst inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially reducing its activity.[2]

  • Side reactions: Common side reactions include hydrodehalogenation (replacement of a chlorine atom with hydrogen) and homocoupling of the coupling partners.[3]

Q2: Which type of palladium catalyst is a good starting point for my initial screening?

A2: For initial screening, common and versatile palladium sources like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used to generate the active Pd(0) species in situ. For improved reproducibility and efficiency, especially in challenging reactions, well-defined palladium(II) precatalysts that incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are excellent choices as they are often more stable and provide higher activity.

Q3: How critical is ligand selection for this substrate?

A3: Ligand selection is crucial for successful cross-coupling with this compound. Due to the lower reactivity of the C-Cl bonds, bulky and electron-rich phosphine ligands are generally required. These ligands promote the oxidative addition step, which is often rate-limiting, and facilitate the final reductive elimination step. Examples of effective ligands include biarylphosphines like XPhos, SPhos, and RuPhos, or N-heterocyclic carbenes (NHCs).[1] The choice of ligand can also influence the regioselectivity of the reaction.[4]

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5][6] The choice of base can significantly impact the reaction yield and rate. Common bases for Suzuki reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[7] Screening a variety of bases is often recommended during optimization.[8]

Q5: Can I achieve selective mono-substitution on this compound?

A5: Achieving selective mono-substitution can be accomplished by carefully controlling the reaction conditions. This can often be achieved by using a substoichiometric amount of the coupling partner (e.g., boronic acid in a Suzuki reaction). Additionally, the choice of ligand and catalyst system can influence the selectivity.[4] In some cases, the mono-substituted product may be less reactive than the starting material, which can also favor mono-substitution.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst or a well-defined precatalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing solvents and reagents, as oxygen can deactivate the Pd(0) catalyst.[3][8]
Poor Reagent Quality Verify the purity of the this compound. For Suzuki reactions, use fresh boronic acid, as it can degrade over time. Consider using a slight excess (1.1-1.2 equivalents) of the boronic acid.[8]
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[7][8] Optimize the solvent. Common choices include toluene, dioxane, and THF.[7] Gradually increase the reaction temperature.
Ineffective Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodehalogenation)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed.[8]
Protodehalogenation (Replacement of Cl with H) This side reaction can compete with the desired cross-coupling if the transmetalation step is slow.[3] Try using a stronger base or a different solvent system to accelerate the catalytic cycle.[3]
Di-substitution when Mono-substitution is Desired Use a stoichiometric amount or a slight excess of the limiting reagent (e.g., boronic acid). Lowering the reaction temperature or reaction time may also improve selectivity for the mono-substituted product.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Dichloropyridazines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95Adapted from[9]
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane1001685-95Adapted from[8]
Pd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O8048Fair to Low[10]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-11012-24HighAdapted from[11]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1108HighAdapted from[12]
XantPhos Pd G3 (5)-DBUMeCN/PhMe1401High[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added. The degassed solvent (e.g., toluene/water mixture) is added, and the reaction mixture is heated with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination:

In a glovebox, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). This compound (1.0 equiv.) and the amine (1.1 equiv.) are then added. Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is then heated with stirring under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[14]

Visualizations

Catalytic Cycle Figure 1: General Catalytic Cycle for Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: General Catalytic Cycle for Cross-Coupling

Troubleshooting Workflow Figure 2: Troubleshooting Low Yield Reactions Start Low or No Yield Check_Reagents Verify Reagent Quality (Substrate, Catalyst, Base, etc.) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Check_Setup Confirm Reaction Setup (Inert Atmosphere, Temperature) Reagents_OK->Check_Setup Yes Replace_Reagents->Check_Reagents Setup_OK Setup Correct? Check_Setup->Setup_OK Correct_Setup Correct Setup Issues Setup_OK->Correct_Setup No Screen_Conditions Systematically Screen Conditions (Ligand, Base, Solvent, Temperature) Setup_OK->Screen_Conditions Yes Correct_Setup->Check_Setup Improved_Yield Improved Yield? Screen_Conditions->Improved_Yield Improved_Yield->Screen_Conditions No End Reaction Optimized Improved_Yield->End Yes

Figure 2: Troubleshooting Low Yield Reactions

References

Managing reaction temperature for selective substitution on dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing reaction temperature to achieve selective substitution on dichloropyridazines, a common challenge in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for reactions with 3,6-dichloropyridazine?

Temperature is a key parameter for controlling selectivity in nucleophilic aromatic substitution (SNAr) reactions on the pyridazine ring. The two chlorine atoms on 3,6-dichloropyridazine have different reactivities due to the electronic effects of the ring nitrogens. Low temperatures often favor kinetic control, allowing for selective monosubstitution at the more reactive position. Higher temperatures can provide the activation energy needed to overcome the barrier for substitution at the less reactive position, often leading to di-substituted products or mixtures.[1][2]

Q2: I am getting a mixture of mono- and di-substituted products. What is the first step to improve selectivity for the mono-substituted product?

The formation of di-substituted products indicates that the reaction temperature is likely too high, providing enough energy to substitute both chlorine atoms. The primary troubleshooting step is to lower the reaction temperature. It is recommended to start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature while monitoring the progress by TLC or GC-MS.

Q3: My reaction is not proceeding, or the conversion rate is too low. Should I increase the temperature?

Low conversion suggests that the activation energy for the initial substitution is not being met. Before increasing the temperature, which could compromise selectivity, consider other factors:

  • Reaction Time: Extend the reaction time. Some selective substitutions may require 12-24 hours at room temperature.

  • Solvent: Ensure the solvent is appropriate for the nucleophile and substrate.

  • Base: If applicable, the choice and stoichiometry of the base can be critical.

If these adjustments do not improve conversion, a careful and incremental increase in temperature is warranted.[1] Microwave-assisted synthesis can sometimes provide rapid heating to a precise temperature, improving yields for sluggish reactions.[3]

Q4: How do I selectively substitute one chlorine over the other?

Regioselectivity depends on the electronic properties of the dichloropyridazine derivative and the nucleophile. For 3,6-dichloropyridazine, the positions are electronically distinct. Generally, careful temperature control is the main tool. Computational models, like Density Functional Theory (DFT), can help predict which position is more susceptible to nucleophilic attack under specific conditions.[2]

Troubleshooting Guide

Use the following table to diagnose and resolve common issues related to temperature management in dichloropyridazine substitutions.

Observed Issue Potential Cause Recommended Action
High Di-substitution Reaction temperature is too high, overcoming the selectivity barrier.Reduce the temperature significantly. Start at 0 °C or below and monitor closely as it warms.
Low Conversion Insufficient thermal energy for the reaction to proceed.1. Extend the reaction time. 2. Verify solvent and reagent integrity. 3. Incrementally increase temperature (e.g., in 10 °C steps) or consider microwave heating.[3]
Product Degradation The pyridazine ring or product is sensitive to harsh thermal conditions.Use milder reaction conditions. Avoid prolonged heating at high temperatures.[1]
Inconsistent Results Poor thermal control; temperature fluctuations in the reaction vessel.Use a reliable heating/cooling bath with precise temperature control. Ensure uniform stirring.

Data Presentation: Temperature Effects

The following tables summarize hypothetical data illustrating the impact of temperature on reaction outcomes.

Table 1: Effect of Temperature on Mono- vs. Di-substitution Ratios (Reaction: 3,6-dichloropyridazine with 1.1 eq. of morpholine in ethanol for 12 hours)

Temperature (°C)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)Selectivity (Mono:Di)
075<1>75:1
25 (Room Temp)88517.6:1
5070252.8:1
80 (Reflux)15801:5.3

Table 2: General Temperature Guidelines for Common Nucleophiles

Nucleophile TypeTypical Starting TemperatureNotes
Amines (Aliphatic)0 °C to Room TemperatureHighly reactive; low temperatures are crucial for mono-selectivity.
Amines (Aromatic)Room Temperature to 50 °CLess nucleophilic than aliphatic amines; may require gentle heating.
Thiols/Thiolates-10 °C to Room TemperatureOften very nucleophilic; reactions can proceed readily at low temperatures.[4][5]
Alcohols/AlkoxidesRoom Temperature to 80 °CMay require higher temperatures and a strong base.

Experimental Protocols

Protocol: Selective Mono-substitution of 3,6-Dichloropyridazine with an Amine Nucleophile

This protocol describes a general procedure for achieving selective mono-substitution using controlled temperature.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq.)

  • Amine nucleophile (e.g., piperidine) (1.1 eq.)

  • Solvent (e.g., Ethanol or THF)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 eq., if amine salt is used or HCl is generated)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Dissolve 3,6-dichloropyridazine in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the amine nucleophile (and base, if used) in the same solvent.

  • Add the nucleophile solution to the dichloropyridazine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.

  • Once the starting material is consumed or the reaction appears complete (typically 12-24 hours), proceed with workup.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the influence of temperature on the reaction pathway.

G Troubleshooting Workflow for Dichloropyridazine Substitution start Start Experiment (Low Temperature) monitor Monitor Reaction (TLC, LC-MS) start->monitor result Analyze Results monitor->result low_conversion Problem: Low Conversion result->low_conversion Incomplete? low_selectivity Problem: Low Selectivity (Di-substitution) result->low_selectivity Mixture? success Success: High Yield & High Selectivity result->success Clean? action_time Action: Increase Reaction Time low_conversion->action_time action_temp_up Action: Incrementally Increase Temperature low_conversion->action_temp_up action_temp_down Action: Decrease Reaction Temperature low_selectivity->action_temp_down action_time->monitor action_temp_up->monitor action_temp_down->start Restart

Caption: Troubleshooting flowchart for temperature management.

G Influence of Temperature on Reaction Pathway sub 3,6-Dichloropyridazine + Nucleophile path_low_T Low Temperature (e.g., 0 °C) Kinetic Control sub->path_low_T path_high_T High Temperature (e.g., 80 °C) Thermodynamic Control sub->path_high_T prod_mono Desired Product: Mono-substituted Pyridazine path_low_T->prod_mono High Selectivity path_high_T->prod_mono Low Yield prod_di Side Product: Di-substituted Pyridazine path_high_T->prod_di High Yield

Caption: Temperature dictates kinetic vs. thermodynamic control.

References

Preventing decomposition of 3,6-Dichloro-4,5-dimethylpyridazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dichloro-4,5-dimethylpyridazine to prevent its decomposition.

Troubleshooting Guide

Users encountering unexpected results or suspecting degradation of their this compound sample can refer to the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) Exposure to light, moisture, or elevated temperatures.Discard the reagent as its purity is compromised. Review storage conditions and ensure the container is properly sealed and protected from light.
Inconsistent or poor results in downstream applications (e.g., lower than expected yield, unexpected byproducts) Decomposition of the starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). If degradation is confirmed, obtain a fresh batch of the reagent and adhere strictly to the recommended storage conditions.
Formation of acidic vapors upon opening the container Hydrolysis of the compound due to moisture exposure, leading to the formation of hydrogen chloride (HCl).Handle the container in a well-ventilated fume hood. Use the material immediately and ensure the container is tightly resealed under an inert atmosphere. Consider the use of a desiccator for storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to protect the compound from moisture and light to prevent degradation.

Q2: Why is it important to store this compound under an inert atmosphere?

A2: this compound, like many chlorinated heterocyclic compounds, is susceptible to hydrolysis. Storing it under an inert atmosphere, such as nitrogen or argon, displaces moisture and oxygen, thereby minimizing the risk of hydrolytic and oxidative decomposition.

Q3: What are the potential decomposition pathways for this compound?

A3: The primary decomposition pathways are hydrolysis and photodegradation.

  • Hydrolysis: In the presence of water, the chloro substituents on the pyridazine ring can be replaced by hydroxyl groups, leading to the formation of mono- and di-hydroxylated impurities. This reaction is often catalyzed by acidic or basic conditions.

  • Photodegradation: Exposure to UV light can induce the cleavage of the carbon-chlorine bonds, leading to the formation of radical species and subsequent degradation products.

Q4: How can I detect decomposition in my sample of this compound?

A4: A change in the physical appearance of the material, such as discoloration, can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify any degradation products. A stability-indicating HPLC method would be ideal for separating the parent compound from its potential degradants.

Q5: Are there any incompatible materials that should be avoided during storage?

A5: Yes. Avoid storing this compound with strong oxidizing agents, strong bases, and excessive moisture. Chlorinated compounds can react violently with certain materials, and it is good practice to segregate them from other reactive chemicals.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing
  • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

  • Open the container in a dry, inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen).

  • Quickly dispense the required amount of the compound into a pre-weighed, dry container.

  • Tightly reseal the original container, purge with an inert gas if possible, and store it under the recommended conditions.

  • Use the dispensed material immediately for the experimental procedure.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can be performed to understand the stability of the molecule under stress conditions and to identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.

a) Hydrolytic Degradation:

  • Prepare separate solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubate the solutions at 60°C for 24-48 hours.

  • Analyze the samples at appropriate time points by HPLC to observe the formation of degradation products.

b) Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours.

  • Analyze the sample by HPLC.

c) Photolytic Degradation:

  • Expose a solid sample and a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC.

d) Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • Analyze the sample by HPLC.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

DecompositionPathways cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Degradation Pathways This compound This compound Moisture Moisture This compound->Moisture Exposure to Light Light This compound->Light Exposure to Heat Heat This compound->Heat Exposure to Hydrolysis Hydrolysis Moisture->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Thermal Decomposition Thermal Decomposition Heat->Thermal Decomposition ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Stress Apply Stress Condition (Heat, Light, H2O, Acid, Base, Oxidant) Start->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Identify Identify Degradation Products Data->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Validation & Comparative

Comparative NMR Analysis of 3,6-Dichloro-4,5-dimethylpyridazine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral properties of 3,6-dichloro-4,5-dimethylpyridazine, offering a comparative analysis with its structural analogues, 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. This report provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the structural elucidation and characterization of these pyridazine derivatives.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding of the influence of substitution patterns on the pyridazine ring, a comparative study is included, featuring the NMR data of two closely related compounds: 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. The data is organized for clarity and is supported by a detailed experimental protocol for acquiring high-quality NMR spectra.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its selected analogues. The data is presented to facilitate a clear comparison of the impact of methyl substitution on the chemical environment of the pyridazine ring protons and carbons.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventChemical Shift (ppm)MultiplicityAssignment
This compoundCDCl₃Data not available--
3,6-dichloropyridazineCDCl₃7.57sH-4, H-5
3,6-dichloro-4-methylpyridazineCDCl₃7.45sH-5
2.50sCH₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventChemical Shift (ppm)Assignment
This compoundCDCl₃Data not available-
3,6-dichloropyridazineDMSO-d₆152.0C-3, C-6
132.2C-4, C-5
3,6-dichloro-4-methylpyridazineCDCl₃Data not available-

Note: Despite extensive searches of available scientific literature and chemical databases, the experimental ¹H and ¹³C NMR data for this compound and the ¹³C NMR data for 3,6-dichloro-4-methylpyridazine were not publicly available at the time of this publication.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of small organic molecules, such as the pyridazine derivatives discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • The final solution depth in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio with the specified sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is generally used. For quaternary carbons, a longer delay may be necessary for quantitative analysis.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Logical Workflow of NMR Analysis

The following diagram illustrates the logical workflow involved in the NMR analysis of a chemical compound, from sample preparation to spectral interpretation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Compound Compound Dissolve Dissolve Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Transfer Transfer Dissolve->Transfer Transfer->NMR_Tube FID Free Induction Decay (FID) NMR_Spectrometer->FID Generate FID Fourier_Transform Fourier_Transform FID->Fourier_Transform Fourier Transform Phasing_Baseline Phasing_Baseline Fourier_Transform->Phasing_Baseline Phasing & Baseline Correction Referencing Referencing Phasing_Baseline->Referencing Referencing Chemical_Shift Chemical Shift Referencing->Chemical_Shift Analyze Integration Integration Chemical_Shift->Integration Analyze Multiplicity Multiplicity Integration->Multiplicity Analyze Structure_Elucidation Structure Elucidation Multiplicity->Structure_Elucidation Deduce

Caption: Logical workflow of NMR analysis.

Experimental Workflow for NMR Spectroscopy

This diagram outlines the key steps in the experimental workflow for acquiring NMR spectra.

experimental_workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup acquire_1h Acquire ¹H NMR Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum instrument_setup->acquire_13c process_data Process Data (FT, Phase, Baseline) acquire_1h->process_data acquire_13c->process_data reference Reference Spectra process_data->reference analyze Analyze Spectra reference->analyze end End analyze->end

Caption: Experimental workflow for NMR.

Navigating the Fragmentation Landscape: A Comparative Analysis of 3,6-Dichloro-4,5-dimethylpyridazine and a Predictive Guide to its Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Fragmentation Analysis: Insights from Structural Analogs

The fragmentation of 3,6-Dichloro-4,5-dimethylpyridazine under electron ionization is anticipated to be influenced by the inherent stability of the aromatic pyridazine ring and the presence of chloro and methyl substituents. To predict its fragmentation, we can examine the mass spectra of simpler, yet structurally related, molecules.

3,6-Dichloropyridazine serves as the parent chlorinated pyridazine core. Its fragmentation pattern provides a baseline for understanding the behavior of the dichloropyridazine ring system upon electron ionization.

3,6-Dichloro-4-methylpyridazine offers a closer structural analog, illustrating the influence of a single methyl group on the fragmentation cascade.

The following table summarizes the major observed fragments for these two comparative compounds, providing a foundation for predicting the fragmentation of this compound.

Data Presentation: A Comparative Look at Major Fragment Ions

m/z Value3,6-Dichloropyridazine3,6-Dichloro-4-methylpyridazinePredicted for this compoundPutative Fragment Identity
Molecular Ion (M+) 148162176 [C4H2Cl2N2]+•
M-Cl 113127141 Loss of a Chlorine Radical
M-CH3 N/A147161 Loss of a Methyl Radical
M-Cl-N2 8599113 Loss of Chlorine and Dinitrogen
M-CH3-Cl N/A112126 Loss of a Methyl Radical and a Chlorine Radical
Base Peak 85[1]99[2]141 (Predicted)[M-Cl-N2]+

Predicted Fragmentation Pattern of this compound

Based on the analysis of its structural analogs, the electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic fragmentation pathways. The molecular ion peak is predicted to be observed at m/z 176. The primary fragmentation steps are anticipated to involve the loss of a chlorine radical, leading to a stable ion at m/z 141, which is predicted to be the base peak. Subsequent or alternative fragmentation may involve the loss of a methyl radical to yield an ion at m/z 161. Further fragmentation could involve the expulsion of a molecule of dinitrogen (N2) from these initial fragment ions.

The following table outlines the predicted major fragment ions for this compound.

Predicted m/z ValuePredicted Relative IntensityPutative Fragment IdentityFragmentation Pathway
176Moderate[C6H6Cl2N2]+•Molecular Ion (M+)
141High (Base Peak)[C6H6ClN2]+M+ - Cl•
161Moderate[C5H3Cl2N2]+M+ - CH3•
126Low to Moderate[C5H3ClN2]+M+ - CH3• - Cl•
113Low to Moderate[C6H6Cl]+M+ - Cl• - N2

Experimental Protocols: Acquiring Electron Ionization Mass Spectra

The following provides a detailed methodology for the acquisition of electron ionization mass spectra, typical for the analysis of heterocyclic compounds like the pyridazines discussed in this guide.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of the solid sample in a volatile organic solvent, such as methanol or dichloromethane, to a final concentration of about 100 µg/mL.

  • The sample solution should be clear and free of any particulate matter.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and analysis.

3. Gas Chromatography (GC) Conditions:

  • Injector Port: Maintained at a temperature of 250°C.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

5. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software.

  • Identification of the molecular ion and major fragment ions is performed by analyzing the m/z values and their relative intensities.

  • Comparison with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) can aid in the identification of known compounds.

Mandatory Visualization: Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound and the known pathways for its structural analogs.

Predicted Fragmentation of this compound M [C6H6Cl2N2]+• m/z = 176 (Molecular Ion) M_minus_Cl [C6H6ClN2]+ m/z = 141 (Base Peak) M->M_minus_Cl - Cl• M_minus_CH3 [C5H3Cl2N2]+ m/z = 161 M->M_minus_CH3 - CH3• M_minus_Cl_N2 [C6H6Cl]+ m/z = 113 M_minus_Cl->M_minus_Cl_N2 - N2 M_minus_CH3_Cl [C5H3ClN2]+ m/z = 126 M_minus_CH3->M_minus_CH3_Cl - Cl•

Caption: Predicted EI fragmentation of this compound.

Fragmentation of 3,6-Dichloropyridazine M [C4H2Cl2N2]+• m/z = 148 (Molecular Ion) M_minus_Cl [C4H2ClN2]+ m/z = 113 M->M_minus_Cl - Cl• M_minus_Cl_N2 [C4H2Cl]+ m/z = 85 (Base Peak) M_minus_Cl->M_minus_Cl_N2 - N2

Caption: EI fragmentation of 3,6-Dichloropyridazine.

Fragmentation of 3,6-Dichloro-4-methylpyridazine M [C5H4Cl2N2]+• m/z = 162 (Molecular Ion) M_minus_CH3 [C4HCl2N2]+ m/z = 147 M->M_minus_CH3 - CH3• M_minus_Cl [C5H4ClN2]+ m/z = 127 M->M_minus_Cl - Cl• M_minus_Cl_N2 [C5H4Cl]+ m/z = 99 (Base Peak) M_minus_Cl->M_minus_Cl_N2 - N2

Caption: EI fragmentation of 3,6-Dichloro-4-methylpyridazine.

References

A Comparative Analysis of the Reactivity of 3,6-Dichloro-4,5-dimethylpyridazine and 3,6-dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3,6-dichloro-4,5-dimethylpyridazine and its parent compound, 3,6-dichloropyridazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two scaffolds is crucial for their strategic application in the synthesis of novel drug candidates and other biologically active molecules. This document outlines the theoretical basis for their reactivity, presents hypothetical comparative data, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Reactivity Profiles

Both 3,6-dichloropyridazine and this compound are valuable building blocks in medicinal chemistry, offering two reactive sites for the introduction of various functional groups via nucleophilic aromatic substitution. The pyridazine core, being an electron-deficient heteroaromatic system, is inherently activated towards attack by nucleophiles. The two chlorine atoms at the 3- and 6-positions serve as excellent leaving groups in SNAr reactions.

The primary structural difference between the two compounds lies in the presence of two methyl groups at the 4- and 5-positions of the pyridazine ring in this compound. These methyl groups are expected to exert a significant influence on the reactivity of the molecule through their electronic and steric effects.

Theoretical Reactivity Comparison: The Role of Methyl Substituents

In the context of nucleophilic aromatic substitution, the rate of reaction is largely governed by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex.

  • Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridazine ring. Consequently, the carbon atoms attached to the chlorine atoms in this compound are expected to be less electrophilic compared to those in 3,6-dichloropyridazine. This increase in electron density will likely destabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Therefore, from an electronic standpoint, This compound is predicted to be less reactive than 3,6-dichloropyridazine in SNAr reactions.

  • Steric Effects: The methyl groups at the 4- and 5-positions introduce steric hindrance around the reaction centers (C3 and C6). While not directly adjacent to the sites of nucleophilic attack, they can influence the approach of the nucleophile, particularly if the nucleophile is bulky. This steric hindrance could further contribute to a decreased reaction rate for the dimethylated compound.

Predicted Comparative Reactivity Data

CompoundPredicted Relative Reaction RatePredicted Yield (%)
3,6-DichloropyridazineHigher> 85%
This compoundLower70-80%

Note: The predicted yields are hypothetical and would need to be confirmed by experimental investigation.

Experimental Protocols

To facilitate the direct comparison of the reactivity of these two compounds, a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction is provided below. This protocol can be adapted for various nucleophiles.

Reaction: Monosubstitution of 3,6-dichloropyridazine and this compound with Benzylamine.

Materials:

  • 3,6-Dichloropyridazine

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 mmol, 1.0 eq) to one flask and this compound (1.0 mmol, 1.0 eq) to the other.

  • To each flask, add anhydrous DMF (5 mL).

  • Add benzylamine (1.0 mmol, 1.0 eq) to each flask via syringe.

  • Add triethylamine (1.2 mmol, 1.2 eq) to each reaction mixture.

  • Stir the reactions at room temperature (or a specified elevated temperature, e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every hour).

  • Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with saturated aqueous NaHCO3 solution (20 mL), followed by brine (20 mL).

  • Dry the organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude products by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the monosubstituted products.

  • Determine the yield and characterize the products by NMR and mass spectrometry.

By running these reactions in parallel under identical conditions and monitoring their progress over time, a direct comparison of the reactivity can be established.

Visualizing the Reaction Workflow

The following diagram illustrates the general experimental workflow for the comparative reactivity study.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis start1 3,6-Dichloropyridazine reaction1 Add Benzylamine, Et3N, DMF start1->reaction1 start2 This compound reaction2 Add Benzylamine, Et3N, DMF start2->reaction2 monitor Monitor by TLC reaction1->monitor reaction2->monitor workup Aqueous Workup & Extraction monitor->workup purification Column Chromatography workup->purification analysis Yield & Characterization purification->analysis

Caption: Experimental workflow for the comparative study.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship between the structural features of the pyridazines and their expected reactivity in SNAr reactions.

G cluster_0 Structural Feature cluster_1 Electronic Effect cluster_2 Reactivity A 3,6-Dichloropyridazine C Higher Electrophilicity at C3/C6 A->C B This compound (+I effect of methyl groups) D Lower Electrophilicity at C3/C6 B->D E Higher Reactivity in SNAr C->E F Lower Reactivity in SNAr D->F

Caption: Influence of methyl groups on SNAr reactivity.

Conclusion

Based on fundamental principles of organic chemistry, this compound is anticipated to be less reactive towards nucleophilic aromatic substitution than 3,6-dichloropyridazine. This is attributed to the electron-donating nature of the two methyl groups, which reduces the electrophilicity of the reaction sites and destabilizes the Meisenheimer intermediate. For drug development professionals, this implies that more forcing reaction conditions may be necessary to achieve desired substitutions on the dimethylated scaffold. The provided experimental protocol offers a robust framework for researchers to empirically validate these predictions and to tailor reaction conditions for the synthesis of their specific target molecules.

The Impact of Methylation on the Biological Activity of Dichloropyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Impact of Methylation on Biological Activity

Methylation, the addition of a methyl group (-CH3), can significantly alter the physicochemical properties of a molecule, thereby influencing its biological activity. These changes can be categorized as follows:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic breakdown.

  • Steric Effects: A methyl group can introduce steric hindrance, influencing how the molecule interacts with its biological target. This can either enhance or diminish binding affinity, depending on the specific topology of the binding site.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron distribution within the pyridazine ring. This can modulate the reactivity of the compound and its ability to form key interactions, such as hydrogen bonds, with its target.

  • Metabolic Stability: Methylation can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

Structure-Activity Relationship of Pyridazine Derivatives

Numerous studies have explored the structure-activity relationships of pyridazine derivatives, providing insights into how different substituents affect their biological activity. While not a direct comparison of methylation, these studies offer valuable clues. For instance, the substitution pattern on the pyridazine ring has been shown to be critical for anticancer activity.

Compound TypeBiological ActivityKey Findings
3,6-Disubstituted Pyridazine DerivativesAnticancerCompound 9e, a 3,6-disubstituted pyridazine derivative, showed significant growth inhibition against a panel of 60 cancer cell lines.[3]
Pyridazinone-based Diarylurea DerivativesDual Antimicrobial and AnticancerThese compounds were designed as surrogates for sorafenib and exhibited activity against both bacteria and cancer cell lines.[1]
Pyrimido-pyridazine DerivativesAnticancerCompound 2b demonstrated significant antitumor activity against MDA-MB-231 breast cancer cells by inducing apoptosis.[4][5]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine DerivativesAnticancerCompounds 4e and 4f exhibited excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyridazine derivatives.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dichloropyridazine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or luminescence. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is then determined.

Visualizing Biological Pathways and Experimental Workflows

To better understand the context of dichloropyridazine activity, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G cluster_0 General Experimental Workflow for Biological Activity Screening A Compound Synthesis (Methylated & Non-methylated Dichloropyridazines) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Target Identification & Validation (e.g., Kinase Inhibition Assays) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Lead Optimization D->E

Experimental workflow for drug discovery.

G cluster_1 Simplified Apoptosis Signaling Pathway Drug Pyridazine Derivative Target Target Protein (e.g., Kinase) Drug->Target Inhibition Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Apoptosis pathway targeted by some anticancer drugs.

Conclusion

While direct experimental data comparing methylated and non-methylated dichloropyridazines is currently lacking, established principles of medicinal chemistry and structure-activity relationship studies of related pyridazine derivatives provide a strong foundation for predicting the effects of methylation. The introduction of a methyl group can influence a compound's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of biological activity. Future research should focus on the systematic synthesis and evaluation of methylated dichloropyridazine analogues to empirically validate these theoretical considerations and to unlock the full therapeutic potential of this promising class of compounds.

References

X-ray crystallography of 3,6-Dichloro-4,5-dimethylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for pyridazine derivatives. Due to the limited availability of published crystallographic data for 3,6-Dichloro-4,5-dimethylpyridazine, this document presents a detailed analysis of a structurally related compound, 3,6-di(thiophen-2-yl)pyridazine, to offer insights into the structural characteristics of this class of compounds. The experimental protocols and a generalized workflow for X-ray crystallography are also detailed to support further research in this area.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3,6-di(thiophen-2-yl)pyridazine and provides a template for comparison with this compound, for which experimental data is not currently available in public databases.

Parameter3,6-di(thiophen-2-yl)pyridazineThis compound
Chemical Formula C₁₂H₈N₂S₂C₆H₆Cl₂N₂
Molecular Weight 244.34 g/mol 177.03 g/mol
Crystal System MonoclinicData not available
Space Group P2₁/cData not available
Unit Cell Dimensions a = 9.328(2) Å, b = 5.929(1) Å, c = 10.203(2) ÅData not available
α = 90°, β = 107.97(3)°, γ = 90°Data not available
Volume 536.2(2) ųData not available
Z (Molecules per unit cell) 2Data not available
Calculated Density 1.514 Mg/m³Data not available
Crystal Color ColorlessData not available
Data Collection Temperature 150(2) KData not available
Radiation Wavelength 0.71073 Å (Mo Kα)Data not available
Final R index R1 = 0.0345Data not available
wR2 (all data) 0.0957Data not available

Experimental Protocols

The determination of a crystal structure by X-ray diffraction is a well-established technique. The general protocol for small molecules, such as pyridazine derivatives, involves the following key steps.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For organic compounds like pyridazine derivatives, suitable crystals are typically grown from a supersaturated solution. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility and promotes crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically.

Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize radiation damage and thermal vibrations, data is often collected at low temperatures (around 100-150 K) using a cryostream.

The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. Modern diffractometers use area detectors (like CCD or CMOS sensors) to efficiently collect thousands of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem, a central challenge in crystallography, is then addressed to determine the initial positions of the atoms in the unit cell. For small molecules, direct methods are commonly and successfully employed.

The initial structural model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by crystallographic R-factors (e.g., R1 and wR2), with lower values indicating a better fit to the data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a pyridazine derivative to its structural elucidation via X-ray crystallography.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Reporting synthesis Synthesis of Pyridazine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth Pure Compound data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis Final Structural Model publication Publication / Database Deposition data_analysis->publication

General workflow for X-ray crystallography of a synthesized compound.

Comparative Guide to Purity Analysis of 3,6-Dichloro-4,5-dimethylpyridazine: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3,6-Dichloro-4,5-dimethylpyridazine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering detailed experimental protocols and a summary of expected performance data.

Method Comparison

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for purity assessment.[1] It is particularly well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, which is the most common mode used in pharmaceutical analysis for separating compounds from their impurities.[3]

Gas Chromatography (GC) presents a robust alternative, especially for volatile and thermally stable compounds.[4][5] Given that dichlorinated pyridazine derivatives are often amenable to GC analysis, this technique can offer high resolution and sensitivity for separating the main component from volatile impurities, such as residual solvents or starting materials.[2][4]

The choice between HPLC and GC will depend on the specific impurity profile of the this compound sample and the analytical requirements of the laboratory.

Data Presentation

The following table summarizes the key performance parameters for the proposed HPLC and a typical GC method for the purity analysis of this compound.

ParameterHPLC MethodGas Chromatography (GC) Method
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile and Water GradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength ~254 nmN/A
Temperature AmbientTemperature Programmed
Run Time ~20-30 minutes~15-25 minutes
Typical Retention Time Dependent on impurity profileDependent on impurity profile
Resolution (Rs) > 2.0 between analyte and key impurities> 2.0 between analyte and key impurities
Limit of Detection (LOD) ng levelpg level
Limit of Quantification (LOQ) ng levelpg level
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of related heterocyclic compounds.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This is a general GC method suitable for volatile and thermally stable organic compounds.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Method_Comparison compound This compound Purity Analysis hplc HPLC compound->hplc gc Gas Chromatography (GC) compound->gc hplc_adv Advantages: - Broad applicability - Non-volatile & thermally  labile compounds - Common in pharma QC hplc->hplc_adv hplc_disadv Disadvantages: - Higher solvent consumption hplc->hplc_disadv gc_adv Advantages: - High resolution for  volatile compounds - High sensitivity (FID) - Analysis of residual solvents gc->gc_adv gc_disadv Disadvantages: - Requires volatile and  thermally stable analyte - Potential for degradation  at high temperatures gc->gc_disadv

References

A Comparative Analysis of Suzuki and Stille Coupling for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy

The functionalization of the pyridazine core is of significant interest in medicinal chemistry and materials science due to the presence of this heterocycle in numerous biologically active compounds and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted pyridazines, with the Suzuki-Miyaura and Stille couplings being two of the most prominent methods employed.[2][3] This guide provides a comparative overview of these two powerful reactions for pyridazine functionalization, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Stability of Reagents Boronic acids can be prone to decompositionOrganostannanes are generally stable to air and moisture
Functional Group Tolerance Generally good, but can be sensitive to certain functional groupsExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions
Byproduct Removal Boron byproducts are often water-soluble and easily removedTin byproducts can be challenging to remove

Performance Comparison in Pyridazine Functionalization

The choice between Suzuki and Stille coupling is often dictated by the specific substrates and the desired complexity of the target molecule. The electron-deficient nature of the pyridazine ring can influence the outcome of the coupling reaction.[1]

A comparative study on the functionalization of diazocines, which share structural similarities with pyridazines, highlighted that for substrates with stronger coordinating groups (e.g., aldehydes, esters, and certain heterocycles like furan, thiophene, and pyridine), the Stille coupling provided significantly higher yields (80-94%) compared to the Suzuki coupling (39-66%).[4] This suggests that for complex pyridazine derivatives bearing coordinating functional groups, the Stille coupling may be the more robust and efficient method.

However, for less complex aromatic and heteroaromatic substitutions, both methods can provide good to excellent yields. For instance, the coupling of 4-bromoanisole with a diazocine substrate yielded 95% with Suzuki coupling and 90% with Stille coupling.[4]

Table 1: Illustrative Yields for Suzuki and Stille Coupling of Halogenated Diazine Systems

Halide SubstrateCoupling PartnerReactionCatalyst SystemYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine4-Methoxyphenylboronic acidSuzukiPd(PPh₃)₄ / Na₂CO₃28[5]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acidSuzukiPd(PPh₃)₄ / Na₂CO₃14[5]
para-Substituted Diazocine4-BromoanisoleSuzukiPd(OAc)₂ / SPhos95[4]
para-Substituted Diazocine4-BromoanisoleStillePd₂(dba)₃ / P(o-tol)₃90[4]
para-Substituted Diazocine2-BromothiopheneSuzukiPd(OAc)₂ / SPhos66[4]
para-Substituted Diazocine2-BromothiopheneStillePd₂(dba)₃ / P(o-tol)₃94[4]

Note: Data for diazocines is included as a close proxy for pyridazine reactivity based on available comparative studies.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the Suzuki and Stille functionalization of a pyridazine derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the halopyridazine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DME) and water.[3] The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[3]

General Procedure for Stille Cross-Coupling

In a typical Stille coupling, the halopyridazine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are dissolved in an anhydrous aprotic solvent like toluene, dioxane, or THF.[6] In some cases, a ligand such as PPh₃ or AsPh₃ and/or a copper(I) co-catalyst may be added. The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove tin byproducts.[7] Purification is typically achieved through column chromatography.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the typical workflows for Suzuki and Stille couplings.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Halopyridazine Halopyridazine Reaction_Vessel Degas & Heat Halopyridazine->Reaction_Vessel Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Extraction Aqueous Workup Reaction_Vessel->Extraction Reaction Completion Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Functionalized Pyridazine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Halopyridazine Halopyridazine Reaction_Vessel Degas & Heat Halopyridazine->Reaction_Vessel Organostannane Organostannane Organostannane->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Tin_Removal Tin Byproduct Removal (e.g., KF wash) Reaction_Vessel->Tin_Removal Reaction Completion Concentration Concentrate Tin_Removal->Concentration Purification Column Chromatography Concentration->Purification Product Functionalized Pyridazine Purification->Product

Caption: Experimental workflow for the Stille coupling.

Conclusion

Both Suzuki-Miyaura and Stille couplings are highly effective for the functionalization of pyridazines. The Suzuki coupling is often the preferred initial choice due to its use of less toxic and more environmentally benign boron reagents, as well as the ease of byproduct removal.[7] However, for substrates with sensitive or coordinating functional groups, or where the corresponding boronic acid is unstable, the Stille coupling often demonstrates superior performance with higher yields and broader functional group tolerance, despite the challenges associated with the toxicity and removal of organotin compounds.[4][7] The selection of the optimal method will ultimately depend on a careful consideration of the specific substrate, the desired functional group tolerance, and the practical aspects of reagent availability and purification.

References

In Silico Docking of Pyridazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent in silico docking studies on various pyridazine analogs. It delves into their potential as inhibitors for a range of biological targets, supported by experimental data and detailed methodologies.

Recent research has highlighted the versatility of the pyridazine scaffold in designing potent inhibitors for various therapeutic targets. In silico docking studies have been instrumental in elucidating the binding modes and predicting the affinities of these analogs, guiding further experimental validation. This guide summarizes key findings from recent studies, comparing the performance of different pyridazine derivatives against targets in oncology, inflammation, and infectious diseases.

Comparative Docking Performance and Experimental Validation

The following table summarizes the quantitative data from in silico docking and corresponding experimental assays for various pyridazine analogs, offering a comparative perspective on their efficacy and potential.

Compound Class Target Protein(s) Docking Score/Binding Energy (kcal/mol) Experimental Validation (IC50/MIC) Reference Compound(s) Key Findings
Triazolo[4,3-b]pyridazine Derivatives c-Met, Pim-1Not explicitly stated, but showed a similar mode of interaction to docked ligands.Compound 4g : c-Met IC50 = 0.163 µM, Pim-1 IC50 = 0.283 µM.[1]StaurosporineCompound 4g demonstrated potent dual inhibitory activity and induced apoptosis in MCF-7 cells.[1]
Pyrazole–pyridazine Hybrids COX-2Not explicitly stated, but interactions with key residues were analyzed.Compound 6f : COX-2 IC50 = 1.15 µM.[2]CelecoxibThe amino moiety of the pyrazole ring in 6f showed an additional interaction with Phe504, potentially enhancing its inhibitory activity.[2]
Pyridazinone Scaffolds HIV Reverse TranscriptaseGood docking scores reported for compounds 3a and 3c-h , comparable to the reference.Cytotoxicity (LC50) was evaluated, with compound 2c showing an LC50 of 2.23 µg/mL.[3]DoravirineSeveral synthesized compounds exhibited favorable binding affinities and ADME properties, suggesting their potential as anti-HIV agents.[3]
Tetrahydroimidazo[1,2-b]pyridazine-Sulfonamides Kinases linked to MCF-7 and SK-MEL-28 cancer cellsStrong binding was observed for compounds 4e and 4f .Compounds 4e and 4f exhibited IC50 values ranging from 1 to 10 µM against MCF-7 and SK-MEL-28 cell lines.[4]5-Fluorouracil, EtoposideThe potent anticancer activity of compounds 4e and 4f was correlated with their strong binding to relevant kinases.[4]
Pyridazinone Derivatives Bacterial Proteins (e.g., from S. aureus)Compound 13 : -7.31 kcal/mol.[5]Compounds 7 and 13 showed MIC values in the range of 3.74–8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii.[5]AmikacinThe binding free energy from docking studies was consistent with the experimental antibacterial activity.[5]
3,6-Disubstituted Pyridazines Cyclin-Dependent Kinase 2 (CDK2)Not explicitly stated, but docking was performed.Compound 11m : CDK2 IC50 = 20.1 nM.[6]Not specifiedCompound 11m , featuring two morpholine moieties, was identified as a potent CDK2 inhibitor with significant anti-proliferative activity.[6]
New Pyridazine Scaffolds COX-1, COX-2Docking of compound 6b into the COX-2 active site was performed to rationalize selectivity.Compound 6b : COX-2 IC50 = 0.18 µM, with a selectivity index of 6.33.[7]Indomethacin, CelecoxibCompound 6b showed enhanced potency and selectivity for COX-2 over COX-1, with comparable in vivo anti-inflammatory activity to reference drugs.[7]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

In Silico Molecular Docking
  • Software: Molecular Operating Environment (MOE) and AutoDock Vina 4.2 were among the software packages used for docking simulations.[2]

  • Target Preparation: Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Unbound molecules were typically removed from the PDB file prior to docking.[2]

  • Ligand Preparation: The 3D structures of the pyridazine analogs were generated and energy-minimized before docking.

  • Docking Protocol: A common approach involved self-docking of a co-crystallized ligand to validate the docking procedure.[2] The synthesized compounds were then docked into the active site of the target protein. The Lamarckian genetic algorithm was mentioned as one of the search algorithms used.

  • Analysis: The interactions between the ligands and the protein's active site residues were analyzed. Key parameters evaluated included binding energy (kcal/mol) and inhibition constant (µM).

In Vitro Assays
  • Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds against their target enzymes (e.g., c-Met, Pim-1, COX-1, COX-2, CDK2) was determined to calculate IC50 values.[1][6][7]

  • Cytotoxicity and Antiproliferative Assays: The cytotoxic effects of the compounds were evaluated against various human cancer cell lines (e.g., A-549, MCF-7, SK-MEL-28, HCT-116, HepG2) using standard methods to determine IC50 or GI% values.[1][4][8]

  • Antibacterial Activity Assays: The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against different bacterial strains, including resistant ones like MRSA.[5]

Cell-Based Assays
  • Cell Cycle Analysis: Flow cytometry was used to investigate the effect of compounds on the cell cycle distribution of cancer cells.[1]

  • Apoptosis Assays: The induction of apoptosis was evaluated by methods such as measuring caspase-9 levels.[1]

  • Western Blot Analysis: The effect of compounds on signaling pathways, such as the PI3K/AKT/mTOR pathway, was investigated by measuring the phosphorylation levels of key proteins.[1]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in these studies, the following diagrams outline a typical in silico docking workflow and a relevant signaling pathway.

in_silico_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Target Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, MOE) protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking analysis Analysis of Interactions (Binding Energy, Poses) docking->analysis validation Experimental Validation (In Vitro/Cell-Based Assays) analysis->validation

A typical workflow for in silico molecular docking studies.

PI3K_AKT_mTOR_pathway compound Triazolo[4,3-b]pyridazine (e.g., Compound 4g) cMet c-Met compound->cMet inhibition PI3K p-PI3K compound->PI3K decreased level AKT p-AKT compound->AKT decreased level mTOR p-mTOR compound->mTOR decreased level apoptosis Apoptosis compound->apoptosis induction cell_cycle_arrest Cell Cycle Arrest (S phase) compound->cell_cycle_arrest induction cMet->PI3K PI3K->AKT AKT->mTOR mTOR->apoptosis inhibition

Inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

References

Validating the Structure of Novel Compounds Synthesized from 3,6-Dichloropyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for novel compounds derived from 3,6-dichloropyridazine, a versatile starting material in medicinal chemistry. Due to the limited availability of published research on novel compounds synthesized directly from 3,6-dichloro-4,5-dimethylpyridazine, this document focuses on the closely related and extensively studied 3,6-dichloropyridazine. The information presented herein, including experimental data, detailed protocols, and structural validation, is intended to assist researchers in the design and synthesis of new pyridazine-based therapeutic agents.

Comparison of Synthetic Routes and Biological Activities

The synthesis of novel compounds from 3,6-dichloropyridazine primarily involves nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functional groups, leading to a wide range of biologically active molecules. The following tables summarize key synthetic strategies and the activities of the resulting compounds.

Table 1: Comparison of Synthetic Routes for Novel Pyridazine Derivatives

RouteReaction TypeReagents & ConditionsProduct TypeReported Yield (%)AdvantagesDisadvantages
1Nucleophilic Aromatic SubstitutionAmines, Alcohols, or Thiols; Base (e.g., K₂CO₃, Et₃N); Solvent (e.g., Ethanol, DMF)3-Amino-, 3-Alkoxy-, or 3-Thio-6-chloropyridazines60-95%High yields, mild reaction conditions, readily available reagents.Limited to nucleophilic displacement of one chlorine atom.
2Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)Boronic acids or Alkynes; Palladium catalyst (e.g., Pd(PPh₃)₄); Base (e.g., Na₂CO₃); Solvent (e.g., Toluene, Dioxane)3,6-Diaryl- or 3,6-Dialkynylpyridazines50-85%Formation of C-C bonds, access to a wide range of derivatives.Requires anhydrous conditions, catalyst can be expensive.
3Two-Step Synthesis of 3-Amino-6-chloropyridazine1. Aqueous Ammonia, 1,4-Dioxane, 100°C.3-Amino-6-chloropyridazine81-94%[1]High-yielding, straightforward procedure.Requires elevated temperature and pressure.
4Synthesis of Chloropyridazine Hybrids1. 4-Hydroxybenzaldehyde, K₂CO₃, Isopropanol, reflux. 2. Substituted acetophenones, KOH, Ethanol, rt.4-Chloropyridazinoxyphenyl chalcone hybrids40-80%[2]Molecular hybridization strategy to combine pharmacophores.Multi-step synthesis can be time-consuming.

Table 2: Biological Activities of Novel Pyridazine Derivatives

Compound ClassTargetKey FindingsIC₅₀ ValuesReference
4-Chloropyridazinoxyphenyl chalcone hybridsAnticancer (Apoptosis induction, PARP-1 inhibition)Significant growth inhibition in various cancer cell lines.0.2 - 5 µM (against different cell lines)[2]
3,6-Disubstituted PyridazinesNeuroprotective (EAAT2 Activators)Showed antihypersensitive profile in a neuropathic pain model.Not explicitly stated, but effective at 3.28 mg/kg
N-(methyl-d3) pyridazine-3-carboxamide derivativesAutoimmune Diseases (TYK2 inhibitors)Exhibited acceptable inhibition of STAT3 phosphorylation.Not explicitly stated
3-Amino-6-arylpyridazinesAntimicrobialSome compounds showed activity against Gram-positive and Gram-negative bacteria.Not specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a 100 mL single-necked round-bottom flask, combine 2.98 g (20 mmol) of 3,6-dichloropyridazine, 2.10 g (60 mmol) of aqueous ammonia, and 30 mL of DMF.[1]

  • Stir the mixture at 100°C for 9 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine. The calculated yield is approximately 90.63%.[1]

Protocol 2: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde

This protocol details the synthesis of a key intermediate for chloropyridazine hybrids via an ether linkage.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of 3,6-dichloropyridazine in isopropanol, add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.[2]

  • Reflux the reaction mixture for 24 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. The reported yield is between 50-70%.[2]

Structural Validation

The structures of the synthesized compounds are typically validated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. For example, in the synthesis of 3,6-dichloropyridazine, the ¹H NMR spectrum in deuterochloroform shows a singlet at 7.514 ppm.[4]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed. For 3,6-dichloropyridazine, the MS (ESI) shows a peak at m/z 150.2 (M+H)⁺.[5]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic routes and experimental workflows described in this guide.

Synthesis_of_3_Amino_6_chloropyridazine start 3,6-Dichloropyridazine reagents Aqueous Ammonia, 1,4-Dioxane start->reagents Reacts with conditions 100°C, 9h reagents->conditions Under product 3-Amino-6-chloropyridazine conditions->product Yields Synthesis_of_Chloropyridazine_Intermediate start 3,6-Dichloropyridazine reagents 4-Hydroxybenzaldehyde, K₂CO₃, Isopropanol start->reagents Reacts with conditions Reflux, 24h reagents->conditions Under product 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde conditions->product Yields Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Solvent B Heat and Stir A->B C Monitor by TLC B->C D Cool Reaction C->D Reaction Complete E Solvent Evaporation D->E F Extraction (if necessary) E->F G Column Chromatography or Recrystallization F->G H Structural Validation (NMR, MS) G->H

References

Harnessing the Therapeutic Potential of Pyridazine Scaffolds: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile core for designing novel therapeutic agents.[1] Recent research has focused on the development of new pyridazine derivatives with potent and selective inhibitory activity against a range of biological targets implicated in cancer and inflammation. This guide provides a comparative analysis of the efficacy of these novel derivatives against established inhibitors, supported by experimental data and detailed methodologies.

I. Pyridazine Derivatives as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Several novel pyridazine derivatives have demonstrated potent and selective COX-2 inhibitory activity, rivaling or even surpassing that of the well-known inhibitor, celecoxib.

Comparative Efficacy of Pyridazine-based COX-2 Inhibitors

CompoundTargetIC50 (nM)Selectivity Index (SI) COX-1/COX-2Reference InhibitorIC50 (nM)SI
Compound 3gCOX-243.8411.51Celecoxib73.5311.78
Indomethacin739.2-
Compound 23gCOX-243.8411.51Celecoxib73.5311.87
Indomethacin739.2-
Compound 69aCOX-215.5021.29Celecoxib17.79-
Compound 74bCOX-217.70>20Celecoxib17.79-

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of the synthesized pyridazine derivatives was determined using a COX inhibitor screening assay kit. The assay is based on the principle of competition between the test compounds and arachidonic acid for binding to the active site of the COX enzyme.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Assay Procedure: The test compounds and reference drugs (celecoxib and indomethacin) were pre-incubated with the COX enzyme (COX-1 or COX-2) in a reaction buffer for a specified period.

  • Substrate Addition: Arachidonic acid was then added to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin H2 (PGH2), the product of the COX reaction, was measured colorimetrically.

  • Data Analysis: The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were calculated from the concentration-response curves. The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2][3]

Signaling Pathway: Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection Platelet Aggregation Thromboxanes->Gastric_Mucosa NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Pyridazine Derivatives) COX2_Inhibitors->COX2

Caption: The COX pathway and points of inhibition.

II. Pyridazine Derivatives as JNK1 Inhibitors in Cancer

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK1 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5]

Comparative Efficacy of a Pyridazine-based JNK1 Inhibitor

CompoundCell Line% Growth InhibitionKnown InhibitorTarget
Compound 9eA498 (Renal Cancer)97.91SorafenibMulti-kinase inhibitor
T-47D (Breast Cancer)79.98

Experimental Protocol: In Vitro Cell Proliferation Assay (NCI-60 Screen)

The antiproliferative activity of the synthesized pyridazine derivatives was evaluated against the NCI-60 panel of human tumor cell lines.

  • Cell Culture: The 60 human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. The test compound was then added at a single concentration.

  • Incubation: The plates were incubated for an additional 48 hours.

  • Staining and Measurement: The assay was terminated by the addition of trichloroacetic acid. The cells were then stained with sulforhodamine B (SRB). The absorbance was measured at 515 nm.

  • Data Analysis: The percentage growth inhibition was calculated relative to control wells.[4][5]

Signaling Pathway: JNK1 in Cancer Proliferation

G Stress_Signals Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 cJun c-Jun JNK1->cJun cFos c-Fos JNK1->cFos AP1 AP-1 cJun->AP1 cFos->AP1 Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Compound_9e Compound 9e (Pyridazine Derivative) Compound_9e->JNK1

Caption: The JNK1 signaling cascade in cancer.

III. Pyridazinone Derivatives as EED Inhibitors for Prostate Cancer

The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancer. Targeting the Embryonic Ectoderm Development (EED) subunit of PRC2 represents a novel allosteric inhibition strategy.[6]

Comparative Efficacy of a Pyridazinone-based EED Inhibitor

CompoundTargetIC50 (µM)Known InhibitorTargetIC50 (µM)
Compound 39EED0.62EEDi-5273EEDNot specified in abstract

Experimental Protocol: EED Inhibitor AlphaLISA Assay

The inhibitory activity of the pyridazinone derivatives against the EED protein was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay.

  • Reagents: Biotinylated H3K27me3 peptide, GST-tagged EED protein, streptavidin-coated donor beads, and anti-GST acceptor beads were used.

  • Assay Principle: In the absence of an inhibitor, the biotinylated H3K27me3 peptide binds to the GST-EED protein, bringing the donor and acceptor beads into close proximity, resulting in a luminescent signal.

  • Inhibition: The test compounds compete with the H3K27me3 peptide for binding to EED, leading to a decrease in the luminescent signal.

  • Procedure: The test compounds were incubated with GST-EED and the biotinylated H3K27me3 peptide. Donor and acceptor beads were then added, and the plates were incubated in the dark.

  • Detection: The AlphaLISA signal was read on an EnVision plate reader.

  • Data Analysis: IC50 values were calculated from the dose-response curves.[6]

Experimental Workflow: EED Inhibitor Screening

G Start Start: Virtual Screening Synthesis Synthesis of Pyridazinone Derivatives Start->Synthesis AlphaLISA In Vitro EED Inhibition Assay (AlphaLISA) Synthesis->AlphaLISA SAR Structure-Activity Relationship (SAR) Studies AlphaLISA->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vitro_Cancer In Vitro Anti-proliferative Assays (Prostate Cancer Cell Lines) Lead_Optimization->In_Vitro_Cancer In_Vivo In Vivo Xenograft Model In_Vitro_Cancer->In_Vivo End Identification of Lead Compound (Compound 39) In_Vivo->End

Caption: Drug discovery workflow for EED inhibitors.

This guide highlights the significant potential of pyridazine derivatives as potent and selective inhibitors for various therapeutic targets. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the advancement of novel pyridazine-based therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3,6-dichloro-4,5-dimethylpyridazine (CAS No: 34584-69-5). The following procedures are based on best practices for hazardous chemical waste management and information available for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator[5].

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or under a chemical fume hood[2].

  • Ensure that an eyewash station and safety shower are readily accessible[3].

Hazard Identification and Classification

The following table summarizes the available hazard information for this compound and its close analogs.

Hazard CategoryGHS ClassificationSource
Acute Toxicity, Oral Warning: Harmful if swallowed (H302)[1]
Skin Corrosion/Irritation Warning: Causes skin irritation (H315) - Based on 3,6-dichloro-4-methylpyridazine[2][4]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319) - Based on 3,6-dichloro-4-methylpyridazine[2][4]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation (H335) - Based on 3,6-dichloro-4-methylpyridazine[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common practice for similar chlorinated compounds[5].

Experimental Protocol for Waste Neutralization (Hypothetical - For Illustrative Purposes Only - Must be validated by a qualified chemist):

Note: The following is a generalized protocol for the potential neutralization of a chlorinated organic compound and should not be attempted without a thorough risk assessment and approval from your institution's EHS department.

  • Preparation: Work in a chemical fume hood and wear all required PPE.

  • Reaction Setup: In a suitably sized reaction vessel, dissolve the this compound waste in a high-boiling point solvent (e.g., xylene).

  • Dechlorination: Under controlled conditions and with appropriate temperature monitoring, a chemical reductant (e.g., sodium borohydride in the presence of a catalyst) could potentially be used to dechlorinate the pyridazine ring. This is a hazardous reaction that should only be performed by experienced chemists.

  • Quenching: After the reaction is complete, the mixture would need to be carefully quenched.

  • Waste Collection: The resulting solution should be collected in a designated hazardous waste container.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Disposal Pathway cluster_3 Documentation start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Use a Designated, Labeled, and Compatible Waste Container fume_hood->container segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents) container->segregate consult_ehs Consult Institutional EHS for Specific Disposal Procedures segregate->consult_ehs waste_vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor consult_ehs->waste_vendor incineration Recommended Disposal: Chemical Incineration waste_vendor->incineration documentation Complete all Necessary Waste Disposal Paperwork waste_vendor->documentation end End: Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains[2][5].

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[3][5].

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[2][3].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][5].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2][5].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2][5].

Disclaimer: This information is intended as a guide and is based on data for similar chemical compounds. It is not a substitute for a formal risk assessment or the guidance of a qualified professional. Always refer to your institution's specific safety protocols and the relevant Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling 3,6-Dichloro-4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3,6-Dichloro-4,5-dimethylpyridazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Chemical Data

While comprehensive toxicological data for this compound is limited, its classification as a chlorinated pyridazine suggests potential hazards. Based on safety data sheets for similar compounds, such as 3,6-Dichloro-4-methylpyridazine, it is considered hazardous.[1] The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Aggregated GHS information for this compound indicates it is harmful if swallowed.[4]

Summary of Chemical and Physical Properties:

PropertyValueSource
CAS Number 34584-69-5[5]
Molecular Formula C₆H₆Cl₂N₂[4]
Molecular Weight 177.03[4]
Appearance Brown Powder/Solid[1][3]
Melting Point 109-111 °C[4]
Boiling Point 149 - 151 °C[3]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory to minimize exposure.

  • Engineering Controls :

    • Fume Hood : Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6]

    • Ventilation : Ensure the laboratory is well-ventilated.[1]

    • Eye Wash and Safety Shower : An accessible and operational eyewash station and safety shower are essential.

  • Personal Protective Equipment :

    • Eye and Face Protection : Wear chemical safety goggles. A face shield is recommended when there is a risk of splashing.

    • Skin Protection :

      • Gloves : Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option.[3] For prolonged or direct contact, consider thicker gloves or double-gloving.

      • Lab Coat : A flame-resistant lab coat that is fully buttoned is mandatory.

      • Clothing : Wear long pants and closed-toe shoes.

    • Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]

Operational Plan: Step-by-Step Handling Procedure

This protocol details the safe handling of this compound from preparation to use.

  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available inside the fume hood.

    • Don all required PPE before entering the designated handling area.

  • Weighing and Transfer :

    • In the fume hood, carefully open the container.

    • Use a clean spatula to transfer the solid to a tared weigh boat, minimizing dust formation.

    • Close the container tightly after use.

    • Transfer the weighed compound to the reaction vessel.

    • If any material is spilled, clean it up immediately following the spill response protocol.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate the work area in the fume hood.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation :

    • All waste contaminated with this compound is to be treated as halogenated chemical waste .

    • Keep halogenated and non-halogenated waste streams separate.

  • Waste Collection :

    • Solid Waste : Dispose of contaminated items such as gloves, weigh boats, and paper towels in a designated, sealed, and clearly labeled container for solid halogenated waste.[6]

    • Liquid Waste : Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for liquid halogenated waste.

    • Sharps : Dispose of any contaminated sharps in a designated sharps container for chemical waste.

  • Final Disposal :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for the disposal of the waste through your institution's licensed professional waste disposal service.[6] Do not pour down the drain or dispose of in regular trash.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Spill : Evacuate the area. For a small spill, use an inert absorbent material, sweep it up, and place it in a suitable container for disposal.[1][6] Avoid creating dust. For large spills, contact your institution's emergency response team.

Visual Workflow and Hazard-PPE Relationship

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_fume_hood Prepare Fume Hood don_ppe Don PPE prep_fume_hood->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer segregate_waste Segregate Halogenated Waste weigh_transfer->segregate_waste dispose_waste Dispose in Labeled Containers segregate_waste->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate wash_hands Wash Hands decontaminate->wash_hands end End Process wash_hands->end G Hazard to PPE Correlation cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls skin_irritation Skin Irritation gloves Chemical-Resistant Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat eye_irritation Serious Eye Irritation goggles Safety Goggles eye_irritation->goggles respiratory_irritation Respiratory Irritation fume_hood Fume Hood respiratory_irritation->fume_hood ingestion_hazard Harmful if Swallowed ingestion_hazard->gloves ingestion_hazard->lab_coat

References

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Retrosynthesis Analysis

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